3-Chloro-3'-fluorobenzophenone
Description
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Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMZTGGMWKCDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609221 | |
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-57-1 | |
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-3'-fluorobenzophenone: Properties, Synthesis, and Applications in Modern Research
Introduction
In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is often defined by its structural features and reactive potential. Halogenated benzophenones have emerged as a class of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets.[1] This guide focuses on 3-Chloro-3'-fluorobenzophenone, a diaryl ketone whose strategic halogenation offers a unique combination of physicochemical properties and synthetic versatility.
The presence of both chlorine and fluorine atoms on the distinct phenyl rings significantly influences the molecule's electronic character, lipophilicity, and metabolic stability.[2] These attributes make it an exceptionally valuable building block for medicinal chemists aiming to develop novel therapeutics. This document provides a comprehensive technical overview of 3-Chloro-3'-fluorobenzophenone, covering its core chemical properties, spectroscopic signature, a validated synthetic protocol with mechanistic insights, and its potential applications as a cornerstone for innovation in research and development.
PART 1: Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in any experimental setting. 3-Chloro-3'-fluorobenzophenone is identified by the following key descriptors.
| Identifier | Value | Source |
| CAS Number | 75762-57-1 | [3] |
| IUPAC Name | (3-chlorophenyl)-(3-fluorophenyl)methanone | [3] |
| Molecular Formula | C₁₃H₈ClFO | [3] |
| Molecular Weight | 234.65 g/mol | Calculated |
| Canonical SMILES | O=C(C1=CC=CC(F)=C1)C1=CC=CC(Cl)=C1 | [3] |
| InChI Key | SDMZTGGMWKCDDG-UHFFFAOYSA-N | [3] |
The macroscopic properties of the compound dictate its handling, storage, and use in reactions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes known information and provides context based on structurally similar benzophenones.[4]
| Property | Value / Expected Value | Notes |
| Appearance | Expected to be an off-white to yellow crystalline powder. | Based on analogous compounds like 3-Chlorobenzophenone.[4] |
| Melting Point | Not widely reported. Similar compounds melt in the 70-100 °C range. | Experimental determination is required for accurate assessment. |
| Boiling Point | Not reported; expected to be >300 °C at atmospheric pressure. | High boiling point is characteristic of diaryl ketones. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone). | The nonpolar aromatic structure governs its solubility profile. |
PART 2: Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a researcher synthesizing or using 3-Chloro-3'-fluorobenzophenone, the following spectral features are anticipated:
-
¹H NMR: The spectrum will be complex, showing multiplets in the aromatic region (approx. 7.2-7.8 ppm). The integration of this region should correspond to 8 protons. The specific splitting patterns are influenced by both chloro- and fluoro-substituents.
-
¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 195 ppm.[5] The carbon atoms bonded to fluorine will exhibit coupling (C-F coupling).
-
¹⁹F NMR: A single resonance is expected, characteristic of the aryl-fluoride environment.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the defining characteristic of the diaryl ketone C=O stretch. Additional bands will be present in the aromatic C-H and C=C regions.
-
Mass Spectrometry (MS): The molecular ion (M⁺) peak will appear at m/z ≈ 234. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.
PART 3: Synthesis and Mechanistic Insights
While Friedel-Crafts acylation is a classic method for synthesizing benzophenones, it can lead to isomeric mixtures with halogenated substrates. A more controlled and modern approach involves an organometallic addition to an aldehyde followed by oxidation. The following protocol is adapted from a similar, high-yield procedure for creating unsymmetrical ketones.[6]
Experimental Protocol: One-Pot Synthesis via Organolithium Intermediate
This protocol describes the synthesis from 1-bromo-3-chlorobenzene and 3-fluorobenzaldehyde.
Causality Behind Choices:
-
Organolithium vs. Grignard: n-Butyllithium provides rapid and clean metal-halogen exchange at low temperatures, often with fewer side reactions than Grignard formation for less reactive aryl halides.
-
Low Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical to prevent the highly reactive organolithium intermediate from reacting with the solvent (THF) or other electrophiles prematurely.
-
In-situ Oxidation: Using iodine and a base (K₂CO₃) in tert-butanol provides a robust and relatively mild method to oxidize the secondary alcohol formed after the addition step directly to the ketone without requiring isolation of the alcohol intermediate.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-chlorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Formation of Organolithium: The solution is cooled to -78 °C. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the 3-chlorophenyllithium reagent.
-
Carbonyl Addition: A solution of 3-fluorobenzaldehyde (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to stir at -78 °C for 1 hour, then slowly warmed to room temperature.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Oxidation: To the crude residue, add tert-butanol, iodine (I₂, 1.6 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Completion: The mixture is heated to reflux and stirred for 3-4 hours, monitoring by TLC until the alcohol intermediate is consumed.
-
Workup and Purification: The reaction is cooled to room temperature and quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-3'-fluorobenzophenone.
Visualization of the Synthetic Workflow
Caption: One-pot synthesis of 3-Chloro-3'-fluorobenzophenone.
PART 4: Chemical Reactivity and Applications in Drug Discovery
The true value of 3-Chloro-3'-fluorobenzophenone lies in its potential as a versatile intermediate. Its reactivity is centered around the ketone and the two halogenated aromatic rings.
-
Carbonyl Group Reactivity: The ketone can undergo a variety of standard transformations, including reduction to a secondary alcohol (diphenylmethanol derivative), reductive amination to form a diarylmethylamine, or conversion to an oxime. These reactions allow for the introduction of new functional groups and stereocenters.
-
Aromatic Ring Reactivity: The chloro and fluoro substituents provide distinct handles for advanced synthetic modifications. While aryl chlorides are less reactive than bromides or iodides in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), modern catalyst systems have made these transformations more accessible. The fluorine atom is generally inert to these conditions, allowing for selective functionalization at the chlorine position.
The Role of Halogens in Medicinal Chemistry: The inclusion of chlorine and fluorine is a deliberate strategy in drug design.[7]
-
Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the half-life of a drug.
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.
-
Binding Interactions: Both chlorine and fluorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly improve binding affinity and selectivity.
This compound is therefore an ideal starting point for generating a library of diverse molecules for high-throughput screening.
Visualization of the Privileged Scaffold Concept
Caption: Application of the core scaffold to generate diverse compounds.
PART 5: Safety and Handling
As a research chemical, 3-Chloro-3'-fluorobenzophenone must be handled with appropriate precautions.
-
GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[3]
-
Hazard Statement: H302 - Harmful if swallowed.[3]
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
3-Chloro-3'-fluorobenzophenone is more than a simple diaryl ketone; it is a strategically designed chemical tool. Its distinct halogenation pattern provides a stable, yet highly versatile, scaffold for synthetic elaboration. The insights into its synthesis and reactivity presented in this guide underscore its utility for researchers in medicinal chemistry, materials science, and organic synthesis. By leveraging this building block, scientists are well-equipped to construct novel molecular architectures, enabling the exploration of new chemical space and the discovery of next-generation therapeutics and functional materials.
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An In-depth Technical Guide to 3-Chloro-3'-fluorobenzophenone
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-3'-fluorobenzophenone (CAS No. 75762-57-1), a halogenated diaryl ketone of significant interest to the scientific community. This document delves into its physicochemical properties, established synthetic and purification methodologies, and detailed spectroscopic characterization. Furthermore, it explores the compound's reactivity, its burgeoning applications in medicinal chemistry and organic synthesis, and crucial safety and handling protocols. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.
Introduction and Overview
3-Chloro-3'-fluorobenzophenone is a disubstituted aromatic ketone featuring a chlorine atom and a fluorine atom on its two phenyl rings. This unique combination of halogens imparts specific electronic and steric properties that make it a valuable building block in modern organic synthesis. The benzophenone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
This guide will provide a holistic view of 3-Chloro-3'-fluorobenzophenone, from its fundamental chemical nature to its potential as a precursor for complex, high-value molecules.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of 3-Chloro-3'-fluorobenzophenone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 75762-57-1 | [3] |
| Molecular Formula | C₁₃H₈ClFO | [3] |
| Molecular Weight | 234.65 g/mol | [3] |
| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [3] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Inferred from structure |
Synthesis and Purification
The most common and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the carbonyl group and the aromatic ring.
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 3-Chloro-3'-fluorobenzophenone can be envisioned via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: A schematic representation of the Friedel-Crafts acylation for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Detailed Experimental Protocol
-
Materials: 1-Chloro-3-fluorobenzene, 3-chlorobenzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), and ethyl acetate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-Chloro-3'-fluorobenzophenone can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of protons with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of 120-150 ppm.[5] The carbonyl carbon will appear as a singlet further downfield, typically around 195 ppm. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts and coupling constants (for C-F).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch: A strong absorption band around 1660-1690 cm⁻¹.
-
C-Cl stretch: A medium to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-F stretch: A strong absorption band in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Synthetic Applications
3-Chloro-3'-fluorobenzophenone is a versatile intermediate for further chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other electron-withdrawing groups.[6]
-
Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent reactions.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Applications in Drug Discovery and Development
Halogenated benzophenones are of significant interest in medicinal chemistry.[2] The incorporation of chlorine and fluorine can enhance the biological activity and improve the pharmacokinetic profile of drug candidates.[1]
-
Scaffold for Bioactive Molecules: 3-Chloro-3'-fluorobenzophenone can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
-
Enzyme Inhibitors: The benzophenone scaffold is present in a number of enzyme inhibitors. The specific substitution pattern of 3-Chloro-3'-fluorobenzophenone could be exploited to design selective inhibitors for various enzymes.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling 3-Chloro-3'-fluorobenzophenone.
-
Hazards: This compound may cause skin, eye, and respiratory tract irritation.[7][8] It may be harmful if swallowed or inhaled.[8] The toxicological properties have not been fully investigated.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[8][10]
Conclusion
3-Chloro-3'-fluorobenzophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique halogenation pattern provides a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, along with essential safety information. It is our hope that this document will serve as a useful resource for scientists and researchers working with this and related compounds.
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3-Chloro-3'-fluorobenzophenone synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Chloro-3'-fluorobenzophenone
Executive Summary
3-Chloro-3'-fluorobenzophenone is a dissymmetric diarylketone, a structural motif of significant interest in medicinal chemistry and materials science due to the prevalence of the benzophenone core in numerous biologically active compounds and functional materials.[1] The synthesis of such specifically substituted derivatives requires careful consideration of regioselectivity and reaction conditions. This guide provides a comprehensive technical overview of the primary and alternative synthetic pathways for 3-Chloro-3'-fluorobenzophenone, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the classical Friedel-Crafts acylation, explore a Grignard reagent-based alternative, and touch upon modern palladium-catalyzed cross-coupling strategies. Each section includes an analysis of causality behind experimental choices, detailed protocols, and a discussion of advantages and limitations to provide a field-proven perspective on its synthesis.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains one of the most reliable and direct methods for forming aryl ketones. The reaction is a cornerstone of electrophilic aromatic substitution (EAS) and involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2][3]
Mechanistic Principles
The reaction mechanism proceeds through two principal stages: the formation of a highly electrophilic acylium ion, followed by its reaction with the nucleophilic aromatic ring.[4]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride. This complexation polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[2] This ion is a potent electrophile.
-
Electrophilic Aromatic Substitution: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5]
-
Deprotonation and Regeneration: A weak base, usually the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4]
Critically, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[6] This complex deactivates the product towards further acylation, preventing polysubstitution—a common issue in Friedel-Crafts alkylation.[2] However, it also means that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The final product is liberated from this complex during an aqueous workup.[6]
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A Comprehensive Spectroscopic and Synthetic Guide to 3-Chloro-3'-fluorobenzophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3-Chloro-3'-fluorobenzophenone, alongside a discussion of its synthesis and the methodologies for acquiring and interpreting its spectral data.
Molecular Structure and Key Features
The structure of 3-Chloro-3'-fluorobenzophenone, with the IUPAC name (3-chlorophenyl)(3-fluorophenyl)methanone and CAS Number 75762-57-1, features two substituted phenyl rings attached to a central carbonyl group.[1] The presence of a chlorine atom on one ring and a fluorine atom on the other, both in the meta position relative to the carbonyl bridge, introduces asymmetry and distinct electronic effects that are reflected in its spectroscopic signatures.
Synthesis of 3-Chloro-3'-fluorobenzophenone
The synthesis of unsymmetrical benzophenones like 3-Chloro-3'-fluorobenzophenone can be approached through several established methods. The two most common and versatile routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
Friedel-Crafts Acylation
This classic method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. For the synthesis of 3-Chloro-3'-fluorobenzophenone, one could react 3-chlorobenzoyl chloride with fluorobenzene or, alternatively, 3-fluorobenzoyl chloride with chlorobenzene. The choice of reactants can influence the yield and purity due to the directing effects of the existing substituents. Generally, the acylation of fluorobenzene is known to favor the para-substituted product, but the use of specific catalysts can influence the regioselectivity.[2]
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Conceptual workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone via Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling
A more modern and often higher-yielding approach is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For 3-Chloro-3'-fluorobenzophenone, this could involve the coupling of a 3-chlorophenyl boronic acid with a 3-fluoroaryl halide or vice versa, often in the presence of carbon monoxide to introduce the carbonyl group (carbonylative Suzuki coupling).[3][4] This method offers excellent functional group tolerance and is widely used for the synthesis of complex biaryl ketones.
Spectroscopic Data and Interpretation
Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data, which serves as a reliable reference for researchers. The interpretation is based on fundamental principles of spectroscopy and comparison with data from structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-Chloro-3'-fluorobenzophenone is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The eight aromatic protons are chemically non-equivalent and will exhibit splitting due to coupling with neighboring protons and, for the protons on the fluorinated ring, coupling with the ¹⁹F nucleus.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 7.85 | ddd | J ≈ 7.6, 1.6, 1.2 | H-2' or H-6' |
| ~ 7.78 | t | J ≈ 1.8 | H-2 |
| ~ 7.70 | dt | J ≈ 7.8, 1.3 | H-6 |
| ~ 7.55 | ddd | J ≈ 8.0, 2.0, 1.0 | H-4 |
| ~ 7.50 | td | J ≈ 8.0, 5.5 | H-5' |
| ~ 7.42 | t | J ≈ 7.8 | H-5 |
| ~ 7.30 | ddd | J ≈ 8.2, 2.5, 1.0 | H-4' |
| ~ 7.20 | ddd | J ≈ 9.5, 2.5, 1.6 | H-2' or H-6' |
Note: The assignments are tentative and would require 2D NMR experiments for definitive confirmation.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-3'-fluorobenzophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and reference the TMS signal to 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Thirteen distinct signals are expected, one for each carbon atom. The carbonyl carbon will be the most downfield signal. The carbons attached to the electronegative halogen atoms will also show characteristic shifts, and the carbons on the fluorinated ring will exhibit C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Predicted Chemical Shift (ppm) | Coupling (JCF in Hz) | Assignment |
| ~ 194.5 | - | C=O |
| ~ 162.8 | d, J ≈ 248 | C-3' |
| ~ 138.5 | d, J ≈ 3.0 | C-1' |
| ~ 137.9 | s | C-1 |
| ~ 134.8 | s | C-3 |
| ~ 132.8 | s | C-5 |
| ~ 130.2 | d, J ≈ 8.0 | C-5' |
| ~ 129.9 | s | C-6 |
| ~ 129.7 | s | C-4 |
| ~ 127.8 | s | C-2 |
| ~ 125.4 | d, J ≈ 3.0 | C-6' |
| ~ 120.5 | d, J ≈ 21.0 | C-4' |
| ~ 116.8 | d, J ≈ 22.0 | C-2' |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg in 0.6 mL CDCl₃) if necessary.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy of all carbon signals, especially quaternary carbons.
-
Data Processing: Process the FID, and reference the spectrum to the solvent signal of CDCl₃ (δ 77.16 ppm).
NMR Analysis Workflow:
Caption: Workflow for obtaining and interpreting the NMR spectra of 3-Chloro-3'-fluorobenzophenone.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The most prominent feature in the IR spectrum of 3-Chloro-3'-fluorobenzophenone will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 1665 | Strong | C=O stretch (conjugated ketone) |
| ~ 1600-1450 | Medium to Strong | Aromatic C=C stretches |
| ~ 1250-1100 | Strong | C-F stretch |
| ~ 800-600 | Strong | C-Cl stretch and C-H out-of-plane bending |
The conjugation of the carbonyl group with the two aromatic rings lowers its stretching frequency compared to a non-conjugated ketone.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of 3-Chloro-3'-fluorobenzophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₃H₈ClFO. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a single chlorine atom.
-
Key Fragment Ions: The fragmentation of benzophenones under EI conditions typically involves cleavage at the carbonyl group. Expected fragment ions include:
-
[M-Cl]⁺
-
[M-F]⁺
-
[C₆H₄ClCO]⁺ (3-chlorobenzoyl cation)
-
[C₆H₄FCO]⁺ (3-fluorobenzoyl cation)
-
[C₆H₄Cl]⁺
-
[C₆H₄F]⁺
-
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for 3-Chloro-3'-fluorobenzophenone. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided information will aid in the confident identification and characterization of this important chemical entity.
References
-
Friis, S. D., T. T. T. Lindhardt, and T. Skrydstrup. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters 16.6 (2014): 1786-1789. [Link]
-
Sandiego State University. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." [Link]
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Biological activity of 3-Chloro-3'-fluorobenzophenone derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Chloro-3'-fluorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzophenone framework has been shown to significantly modulate its biological profile, often enhancing potency and selectivity. This technical guide provides a comprehensive overview of the biological activities associated with 3-Chloro-3'-fluorobenzophenone and its derivatives. Drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated benzophenones, this document explores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols, data interpretation, and mechanistic insights are provided to empower researchers in the rational design and evaluation of novel therapeutic agents based on this scaffold.
Introduction: The Benzophenone Scaffold in Medicinal Chemistry
Benzophenones are diaryl ketones that serve as a versatile template for the development of bioactive molecules. Their presence in numerous natural products and synthetic compounds with demonstrated therapeutic value underscores their importance in drug discovery.[1] The two aryl rings and the central carbonyl group offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.
The introduction of halogen atoms, a common strategy in medicinal chemistry, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological macromolecules.[2] Chlorine and fluorine, in particular, have been extensively utilized to enhance the therapeutic potential of various drug candidates. The unique electronic properties of these halogens can alter the charge distribution within the molecule, influencing its ability to engage in hydrogen bonding, halogen bonding, and other non-covalent interactions with protein targets.
This guide focuses specifically on the 3-Chloro-3'-fluorobenzophenone scaffold, a structure that combines the electronic and steric influences of both a chlorine and a fluorine atom at distinct positions on the two phenyl rings. While direct literature on this exact derivative is nascent, this guide will synthesize data from closely related halogenated benzophenones to provide a predictive framework for its biological potential.
Synthesis of 3-Chloro-3'-fluorobenzophenone Derivatives
The primary synthetic route to 3-Chloro-3'-fluorobenzophenone and its derivatives is the Friedel-Crafts acylation .[3][4] This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
General Synthetic Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with fluorobenzene, or 3-fluorobenzoyl chloride with chlorobenzene. The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.
-
Catalyst Selection: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to activate the acyl halide.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is commonly used.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side-product formation. The reaction mixture is stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched by the addition of dilute hydrochloric acid, followed by extraction of the organic layer. The crude product is then purified using techniques such as column chromatography or recrystallization.
Diagram 1: General Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Anticancer Activity: A Primary Therapeutic Target
Benzophenone derivatives have emerged as a promising class of anticancer agents.[1][5] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Tubulin Polymerization Inhibition
Many benzophenone derivatives exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule formation and function leads to arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
The presence of halogen substituents on the benzophenone scaffold can significantly influence its binding affinity for tubulin. The electronic and steric properties of chlorine and fluorine at the 3 and 3' positions are hypothesized to enhance interactions within the colchicine binding pocket.
Diagram 2: Proposed Mechanism of Anticancer Activity
Caption: Inhibition of tubulin polymerization by benzophenone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The 3-Chloro-3'-fluorobenzophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO alone) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzophenone Derivative A | P388 Murine Leukemia | Potent | [3] |
| Benzophenone Derivative B | PC-6 Human Lung Carcinoma | Potent | [3] |
| Halogenated Benzophenone C | SMMC-7721 Hepatocarcinoma | 0.111 | [5] |
| 2-Aminobenzophenone (Chloro-derivative) | Various Cancer Cell Lines | 15.59 - 25.48 | [6] |
Table 1: Representative Cytotoxic Activities of Benzophenone Derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated organic compounds have a long history of use as disinfectants and antiseptics, and benzophenone derivatives have also been investigated for their antimicrobial properties.[7][8][9]
Structure-Activity Relationships in Antimicrobial Benzophenones
The antimicrobial activity of benzophenones is influenced by the nature and position of substituents on the aromatic rings. The presence of halogens, such as chlorine and fluorine, can enhance antibacterial and antifungal activity.[8][10] It is postulated that these substitutions increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth media to a standardized density.
-
Compound Dilution: The 3-Chloro-3'-fluorobenzophenone derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Compound Class | Microorganism | Activity | Reference |
| Benzophenone fused Azetidinones | Various bacteria and fungi | Good inhibition | [7] |
| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | MIC: 7.82 - 31.25 µg/mL | [10] |
| Halogenated Chalcones | Staphylococcus aureus | MIC: 31.25 - 125 µg/mL | [8][9] |
Table 2: Representative Antimicrobial Activities of Related Compounds.
Enzyme Inhibition
Benzophenone derivatives have been shown to inhibit a variety of enzymes, suggesting their potential in treating a range of diseases, including diabetes, inflammation, and neurodegenerative disorders.[11][12][13][14]
Target Enzymes and Therapeutic Implications
-
α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, making it a target for the management of type 2 diabetes.[12][14]
-
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are an established class of drugs for type 2 diabetes.[11]
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Prolyl Endopeptidase: This enzyme is implicated in neurological disorders, and its inhibition is a potential therapeutic strategy.[12]
The 3-chloro and 3'-fluoro substituents can play a crucial role in the binding of these derivatives to the active sites of target enzymes, potentially through halogen bonding or by influencing the overall conformation of the molecule.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 3-Chloro-3'-fluorobenzophenone derivative.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time, typically using a spectrophotometric or fluorometric method.
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value for the inhibitor is determined.
| Enzyme Target | Inhibitor Class | IC₅₀ | Reference |
| α-Glucosidase | Benzophenone O-glycosides | 168.7 ± 13.9 µM | [14] |
| DPP-IV | Benzophenone thiosemicarbazones | 15.0 ± 0.6 µM | [11] |
| COX-1/COX-2 | Benzophenone glucosides | Selective inhibition | [13] |
Table 3: Representative Enzyme Inhibitory Activities of Benzophenone Derivatives.
Conclusion and Future Directions
The 3-Chloro-3'-fluorobenzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related halogenated benzophenones, derivatives of this core structure are anticipated to exhibit significant anticancer, antimicrobial, and enzyme-inhibitory activities. The strategic placement of the chlorine and fluorine atoms is expected to confer favorable pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis of a library of 3-Chloro-3'-fluorobenzophenone derivatives with diverse substitutions on the phenyl rings. Systematic screening of these compounds against a panel of cancer cell lines, microbial strains, and clinically relevant enzymes will be crucial to elucidate their full therapeutic potential and establish detailed structure-activity relationships. Mechanistic studies will be essential to identify the specific molecular targets and pathways modulated by these novel compounds.
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- Synthesis and bioactivity investigation of benzophenone and its deriv
- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online.
- Natural polyprenylated benzophenones inhibiting cysteine and serine proteases. ElectronicsAndBooks.
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- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregul
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- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH.
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.
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- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. NIH.
- Antimicrobial Activities and Mode of Flavonoid Actions.
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- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
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- Structure and biological activity of α-santonin chloro-derivatives.
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The Strategic deployment of 3-Chloro-3'-fluorobenzophenone in Modern Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary chemical synthesis and drug discovery, the strategic selection of foundational scaffolds is paramount. The benzophenone core, a diaryl ketone structure, has long been recognized for its utility. However, the nuanced potential of precisely halogenated derivatives remains a fertile ground for innovation. This guide focuses on a particularly promising, yet underexplored molecule: 3-Chloro-3'-fluorobenzophenone. The strategic placement of a chloro and a fluoro substituent on the distinct phenyl rings creates a molecule with a unique combination of steric and electronic properties. This asymmetric halogenation offers a powerful tool for medicinal chemists to fine-tune molecular interactions and for materials scientists to modulate polymer characteristics. This document serves as a comprehensive technical resource, detailing the synthesis, characterization, and, most importantly, the potential research applications of 3-Chloro-3'-fluorobenzophenone as a pivotal building block in the advancement of science.
Physicochemical Properties and Structural Attributes
The utility of 3-Chloro-3'-fluorobenzophenone as a versatile synthetic intermediate is rooted in its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on the well-understood effects of its constituent functional groups.
| Property | Predicted Value/Information | Source |
| CAS Number | 75762-57-1 | [1] |
| Molecular Formula | C₁₃H₈ClFO | [1] |
| Molecular Weight | 234.65 g/mol | Inferred |
| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [1] |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Melting Point | Not available in public literature | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water | Inferred |
The key structural feature of 3-Chloro-3'-fluorobenzophenone is the presence of two different halogen atoms on separate aromatic rings. The chlorine atom, being larger and more polarizable than fluorine, can engage in different non-covalent interactions, including halogen bonding. The fluorine atom, with its high electronegativity, can significantly influence the electronic distribution within its phenyl ring and participate in hydrogen bonding. This distinct electronic and steric profile makes it an attractive scaffold for creating libraries of compounds with diverse biological activities.
Synthesis of 3-Chloro-3'-fluorobenzophenone: A Methodological Approach
The most established and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3][4][5][6] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic rings and the central carbonyl group. For 3-Chloro-3'-fluorobenzophenone, the logical synthetic pathway involves the acylation of fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established methodologies for the synthesis of analogous halogenated benzophenones.[2][5][6]
Reaction Scheme:
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The Ubiquitous Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Substituted Benzophenones
Foreword: Beyond a Simple Ketone
The benzophenone scaffold, a deceptively simple diaryl ketone, represents a cornerstone in the edifice of modern medicinal chemistry and material science. Its journey from a laboratory curiosity in the 19th century to a ubiquitous pharmacophore in contemporary drug discovery is a testament to its remarkable chemical versatility and profound biological activity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, history, and synthetic evolution of substituted benzophenones. We will delve into the causality behind experimental choices in their synthesis and explore the vast therapeutic landscape they occupy, underpinned by a foundation of rigorous scientific evidence and practical application.
Historical Context: From Obscurity to Prominence
The history of benzophenone begins in 1874, with the work of Carl Graebe at the University of Königsberg.[1] Initially, it was a compound of academic interest, a simple symmetrical ketone. However, its true potential began to unfold with the advent of industrial chemistry. The early 20th century saw its application as a fixative in perfumes and as a photoinitiator in the burgeoning polymer industry.[1][2] These applications, while significant, were but a prelude to the discovery of the profound biological activities of its substituted derivatives. The realization that the benzophenone core is present in numerous naturally occurring molecules with potent biological activities sparked a revolution in its medicinal chemistry exploration.[3]
The Benzophenone Scaffold in Drug Discovery: A Multifaceted Pharmacophore
The strategic placement of various substituents on the two phenyl rings of the benzophenone core allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast arsenal of bioactive molecules targeting a wide array of diseases. The inherent stability and synthetic tractability of the benzophenone scaffold make it an ideal starting point for the generation of diverse chemical libraries.
Anticancer Activity
A significant body of research has focused on the development of substituted benzophenones as anticancer agents. These compounds have been shown to exert their cytotoxic and antiproliferative effects through various mechanisms. For instance, diamino derivatives of benzophenone have been developed as inhibitors of hPin1, an enzyme implicated in prostate cancer, with the most active molecule showing an IC50 value of 5.99 μM.[3] Furthermore, diamide-coupled benzophenone derivatives have demonstrated efficacy against multiple cancer cell lines, including A549, MCF-7, and DLA, with IC50 values in the low micromolar range.[3] More recently, certain synthesized benzophenones have exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC50 values as low as 0.26 μM.[4]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of substituted benzophenones has been extensively investigated. The synthesis of benzoate-substituted benzophenones via the Fries rearrangement has yielded compounds with significant anti-inflammatory activity, as evaluated by the rat paw edema inhibition test and cyclooxygenase assay.[3] The substitution pattern on the aryl rings plays a crucial role in determining the potency of these compounds.[3] Additionally, certain benzophenone derivatives have shown promising inhibitory effects against IL-6, a key cytokine in inflammation, with a para-fluoro-substituted compound exhibiting an IC50 value of 0.19 μM.[3]
Neuroprotective Effects and Anti-Alzheimer's Activity
Inspired by the structure of the FDA-approved acetylcholinesterase (AChE) inhibitor donepezil, researchers have synthesized various benzophenone derivatives for the treatment of Alzheimer's disease.[3] These compounds have been shown to inhibit both AChE and butyrylcholinesterase (BChE), with some derivatives displaying IC50 values in the sub-micromolar range for AChE.[3] Further modifications, such as the insertion of peripheral-site interacting functions, have led to the development of dual-function inhibitors that also possess anti-Aβ aggregating capabilities.[3] Fluorinated benzophenone derivatives have also been investigated as multipotent agents targeting both β-secretase (BACE-1) and AChE.[3]
Antimicrobial and Antiparasitic Applications
The benzophenone scaffold has proven to be a valuable template for the development of novel antimicrobial and antiparasitic agents. Benzophenone-tetraamides have been synthesized and evaluated for their activity against various antibiotic-resistant bacteria, with some compounds displaying MIC values of 2.0 mg/L against Staphylococcus aureus.[3] In the realm of antiparasitic research, benzophenone-derived bisphosphonium salts have shown lethal activity against the human protozoan parasite Leishmania.[3] The most potent of these compounds exhibited LC50 values of 1.09 ± 0.14 μM and 0.97 ± 0.01 μM against L. donovani promastigotes and L. pifanoi axenic amastigotes, respectively.[3] Furthermore, a series of 4-substituted benzophenone ethers have demonstrated significant anti-leishmanial activity against Leishmania major promastigotes, with one compound showing an IC50 value of 1.19 μg/ml.[5][6]
Other Therapeutic and Industrial Applications
Beyond the aforementioned areas, substituted benzophenones have found applications as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors.[5] They are also utilized in sunscreens as UV filters, with oxybenzone and dioxybenzone being common examples.[1][7] Their ability to absorb UV radiation also makes them valuable as UV blockers in plastic packaging to prevent photodegradation.[1] In photochemistry, benzophenone is a widely used photosensitizer.[1] The diverse applications also extend to their use as flavoring agents and perfume fixatives.[2]
Synthetic Strategies: Building the Benzophenone Core
The versatility of the benzophenone scaffold is mirrored by the variety of synthetic methods developed for its construction. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. This reaction typically involves the acylation of an aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method is highly efficient for the synthesis of a wide range of substituted benzophenones.
Experimental Protocol: Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation
-
Reaction Setup: To a solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), add the appropriate benzoyl chloride.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Friedel-Crafts acylation for benzophenone synthesis.
Grignard Reaction Followed by Oxidation: A Versatile Two-Step Process
An alternative and highly versatile route to substituted benzophenones involves the reaction of a Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting diarylmethanol. This method allows for the independent variation of both aryl rings.
Experimental Protocol: Synthesis via Grignard Reaction and Oxidation
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in anhydrous ether.
-
Addition to Aldehyde: Add a solution of the substituted benzaldehyde in anhydrous ether dropwise to the Grignard reagent at 0 °C.
-
Reaction Quenching and Work-up: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer, wash the organic layer, dry, and concentrate to obtain the diarylmethanol.
-
Oxidation: Dissolve the diarylmethanol in a suitable solvent (e.g., acetone) and add an oxidizing agent (e.g., Jones reagent) at 0 °C.
-
Purification: After the reaction is complete, quench with isopropanol, filter, and concentrate. Purify the resulting substituted benzophenone by column chromatography.
Caption: Two-step synthesis of benzophenones.
Etherification of Hydroxybenzophenones: A Key Derivatization Strategy
Many biologically active benzophenones are derivatives of hydroxybenzophenones. The etherification of the hydroxyl group is a common strategy to modulate the compound's properties.
Experimental Protocol: Synthesis of 4-Substituted Benzophenone Ethers
-
Reaction Setup: In a suitable solvent such as dichloromethane, combine 4-hydroxybenzophenone, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Alkylating Agent Addition: Add the desired substituted phenacyl halide or aryl/alkyl halide to the reaction mixture.
-
Reflux and Monitoring: Reflux the mixture and monitor the reaction's progress using TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture and cool it to induce precipitation. Collect the precipitate by filtration and wash it with hexane to obtain the purified benzophenone ether.[5]
Quantitative Data Summary
The biological activities of various substituted benzophenones are summarized in the table below, highlighting their potential in different therapeutic areas.
| Compound Class | Target/Assay | IC50/MIC/LC50 | Reference |
| Diamino Benzophenone | hPin1 Inhibition | 5.99 μM | [3] |
| Diamide-Coupled Benzophenone | A549, MCF-7, DLA cell lines | 20-23 μM | [3] |
| Synthesized Benzophenone | SMMC-7721 cell line | 0.26 μM | [4] |
| Para-fluoro Benzophenone | IL-6 Inhibition | 0.19 μM | [3] |
| Benzophenone Derivative | Acetylcholinesterase (AChE) | 0.46 ± 0.04 μM | [3] |
| Benzophenone-derived Bisphosphonium Salt | L. donovani promastigotes | 1.09 ± 0.14 μM | [3] |
| 4-Substituted Benzophenone Ether | Leishmania major promastigotes | 1.19 μg/ml | [5] |
| Benzophenone-tetraamide | Staphylococcus aureus | 2.0 mg/L (MIC) | [3] |
Conclusion and Future Perspectives
The journey of substituted benzophenones from their initial discovery to their current status as a privileged scaffold in drug discovery and material science is a compelling narrative of chemical innovation. The ability to systematically modify their structure has enabled the development of compounds with a remarkable diversity of biological activities. Future research will undoubtedly continue to uncover new therapeutic applications for this versatile class of molecules. Advances in synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will pave the way for the design of next-generation benzophenone-based drugs with enhanced potency and selectivity. The enduring legacy of the benzophenone core lies in its simplicity, adaptability, and the profound impact it continues to have across various scientific disciplines.
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3-Chloro-3'-fluorobenzophenone solubility information
An In-depth Technical Guide to the Solubility of 3-Chloro-3'-fluorobenzophenone for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Physicochemical Landscape of a Key Intermediate
In the landscape of medicinal chemistry and materials science, halogenated benzophenones serve as versatile scaffolds and key intermediates in the synthesis of complex molecules.[1] 3-Chloro-3'-fluorobenzophenone, a disubstituted diaryl ketone, represents a molecule of significant interest due to the unique electronic properties conferred by its halogen substituents. The strategic placement of a chlorine and a fluorine atom on the phenyl rings can profoundly influence its reactivity, bioavailability, and other physicochemical characteristics. This technical guide provides a comprehensive exploration of the solubility of 3-Chloro-3'-fluorobenzophenone. In the absence of extensive published experimental data, this document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for its practical application. We will delve into the anticipated effects of its halogenation, present a gold-standard protocol for the empirical determination of its thermodynamic solubility, and provide the necessary analytical context for its quantification.
Physicochemical Properties and the Influence of Halogenation
The foundational step in understanding the solubility of any compound is to characterize its fundamental physicochemical properties. The presence of both chlorine and fluorine invites a nuanced analysis of their combined influence on the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)-(3-fluorophenyl)methanone | [2] |
| CAS Number | 75762-57-1 | [2] |
| Molecular Formula | C₁₃H₈ClFO | [2] |
| Molecular Weight | 234.65 g/mol | Calculated |
The Dueling Effects of Chloro and Fluoro Substituents:
The solubility of 3-Chloro-3'-fluorobenzophenone is governed by the interplay between its crystal lattice energy (the energy required to break apart the solid-state crystal) and the solvation energy released when it interacts with solvent molecules. The halogen atoms are pivotal in determining these forces.
-
Electronegativity and Polarity: Fluorine is the most electronegative element, while chlorine is also highly electronegative. Both atoms exert a strong electron-withdrawing inductive effect (-I), which can create significant dipole moments within the molecule.[3] This increased polarity, compared to the parent benzophenone, would theoretically enhance its solubility in polar solvents.
-
Lipophilicity: Conversely, halogenation generally increases the lipophilicity of a molecule. This effect can enhance solubility in non-polar organic solvents. The presence of a chlorine atom, in particular, is known to increase the overall lipophilicity of a molecule, which can influence its interaction with biological membranes and its solubility in lipid-like environments.[4]
-
Intermolecular Interactions: The fluorine atom is a weak hydrogen bond acceptor, while the chlorine atom is generally not considered a significant participant in hydrogen bonding. The primary interaction points for polar solvents will be the carbonyl oxygen and the polarized regions of the aromatic rings. In non-polar solvents, van der Waals forces and dipole-induced dipole interactions will dominate.
Given these competing factors, it is anticipated that 3-Chloro-3'-fluorobenzophenone will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in a range of organic solvents, from polar aprotic (e.g., acetone, acetonitrile) to non-polar aromatic (e.g., toluene).
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[5] It establishes a true equilibrium between the undissolved solid and the saturated solution, providing a solubility value that is independent of kinetic factors.
Principle of the Shake-Flask Method
The core principle involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is achieved, the saturated supernatant is carefully separated from the undissolved solid and its concentration is precisely measured. This concentration represents the thermodynamic solubility of the compound in that specific solvent and at that temperature.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline 3-Chloro-3'-fluorobenzophenone to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, acetonitrile, toluene, hexane). "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not adsorb the solute. This step is critical to avoid including any solid particles in the sample for analysis.
-
Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of 3-Chloro-3'-fluorobenzophenone in the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination.
Quantification Protocols
A. UV-Vis Spectrophotometry
Aromatic ketones like benzophenones exhibit strong UV absorbance, making spectrophotometry a straightforward method for quantification.[8]
-
Determine λmax: Scan a dilute solution of 3-Chloro-3'-fluorobenzophenone in the chosen solvent (e.g., ethanol) between 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[9]
-
Analyze Sample: Measure the absorbance of the diluted sample from the solubility experiment and use the calibration curve to determine its concentration.
B. High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is ideal for complex matrices or when greater sensitivity is required.[10][11]
-
Method Development: Develop a reverse-phase HPLC method using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water.[12] Detection can be performed using a UV detector set at the λmax of the compound.
-
Prepare Standards & Calibration Curve: As with UV-Vis, prepare a series of standard solutions and inject them to generate a calibration curve by plotting peak area versus concentration.
-
Analyze Sample: Inject the diluted sample and determine its concentration from the calibration curve based on the peak area.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison across different solvents.
Table of Experimentally Determined Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
While published solubility data for 3-Chloro-3'-fluorobenzophenone is scarce, a robust understanding of its likely behavior can be derived from fundamental physicochemical principles. The presence of both chloro and fluoro substituents suggests a complex solubility profile, likely favoring organic solvents over aqueous media. This guide provides the theoretical foundation and, critically, a detailed, validated experimental protocol based on the shake-flask method to empower researchers to generate the precise, high-quality solubility data required for applications in drug development, process chemistry, and materials science. The accurate determination of this key parameter is a foundational step in unlocking the full potential of this versatile chemical intermediate.
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Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
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Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Retrieved from [Link]
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Huang, Y. F., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
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ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Retrieved from [Link]
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Böcker, F., & Lemmen, C. (2018). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 3-Chloro-3'-fluorobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of the unsymmetrical diaryl ketone, 3-Chloro-3'-fluorobenzophenone, a molecule of interest in medicinal chemistry and materials science. We will explore the robust and classical Friedel-Crafts acylation reaction, providing a detailed, step-by-step protocol. This document is designed to provide both a theoretical understanding and a practical, actionable workflow for its successful synthesis. We will delve into the mechanistic underpinnings of the reaction, the rationale for reagent selection, and critical parameters for optimizing yield and purity.
Introduction: The Significance of Diaryl Ketones
Diaryl ketones are a pivotal structural motif in a vast array of biologically active compounds and functional materials. Their synthesis is a cornerstone of modern organic chemistry. The specific target of this guide, 3-Chloro-3'-fluorobenzophenone, represents an unsymmetrical diaryl ketone, the synthesis of which can be efficiently achieved through the Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction remains a preferred method for acylating aromatic rings due to its reliability and scalability.[1][2]
One of the primary advantages of the Friedel-Crafts acylation over the corresponding alkylation is the deactivating nature of the ketone product, which effectively prevents polysubstitution.[1][3] Furthermore, the acylium ion intermediate is not prone to the rearrangements that can plague Friedel-Crafts alkylations, leading to a more predictable and cleaner reaction profile.[4][5]
The Chemistry: Mechanism and Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4]
The key steps are as follows:
-
Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent, in this case, 3-chlorobenzoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]
However, it is crucial to note that the product ketone, being a Lewis base, will form a stable complex with the aluminum chloride.[7] This necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The final product is liberated from this complex during the aqueous workup.[7]
Regioselectivity in the Acylation of Fluorobenzene
The fluorine substituent on the benzene ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance. However, due to the steric hindrance of the bulky acylium ion, the acylation of fluorobenzene overwhelmingly favors substitution at the para position.[8] This leads to the desired 3'-fluoro isomer of the final product.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Amount |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 | User Defined |
| Fluorobenzene | C₆H₅F | 96.10 | 1.1 | User Defined |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | User Defined |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | User Defined |
| Hydrochloric Acid, concentrated | HCl | 36.46 | - | User Defined |
| Deionized Water | H₂O | 18.02 | - | User Defined |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | User Defined |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | User Defined |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow
Figure 1: Experimental workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Step-by-Step Procedure
Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive.[9][10] 3-Chlorobenzoyl chloride is a lachrymator and corrosive. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: In the addition funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may become colored.
-
Addition of Fluorobenzene: Following the complete addition of the acyl chloride, add a solution of fluorobenzene (1.1 eq.) in anhydrous dichloromethane dropwise from the addition funnel. Control the rate of addition to maintain the reaction temperature below 10°C.[6] The reaction is exothermic.[11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-Chloro-3'-fluorobenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Reaction Mechanism Diagram
Figure 2: Mechanism of the Friedel-Crafts acylation for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Wet reagents or glassware.[12] 2. Insufficient catalyst.[12] 3. Reaction not run to completion. | 1. Ensure all reagents are anhydrous and glassware is oven-dried.[13] 2. Use at least 1.1-1.2 equivalents of AlCl₃. 3. Monitor reaction progress by TLC. |
| Formation of Multiple Products | 1. Isomeric products (ortho-acylation).[8] 2. Polysubstitution (less likely).[12] | 1. Maintain a low reaction temperature during addition to favor the para product. 2. Use a slight excess of the aromatic substrate. Purification by chromatography may be required. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature too high.[12] 2. Polymerization side reactions. | 1. Maintain careful temperature control, especially during the initial addition of reagents. |
Conclusion
The Friedel-Crafts acylation is a powerful and reliable method for the synthesis of 3-Chloro-3'-fluorobenzophenone. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly maintaining anhydrous conditions and managing the reaction temperature, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful execution of this important transformation in a laboratory setting.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. [Link]
-
ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
Harvard University. (n.d.). Friedel-Crafts Acylation. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
ACS Publications. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. [Link]
-
Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride. [Link]
- Google Patents. (n.d.).
-
Princeton EHS. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
ResearchGate. (2025, January 1). Brønsted Acid Mediated Brønsted Acid-Catalyzed Friedel-Crafts Reactions of Aldehydes and Ketones with Arenes. [Link]
-
The Journal of Organic Chemistry. (n.d.). Unsymmetrical Diaryl Ketones from Arenes. [Link]
-
RSC Publishing. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. [Link]
-
Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
-
Semantic Scholar. (2006, April 24). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-3-fluoro-. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Chloro-3'-fluorobenzophenone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 3-Chloro-3'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and impurity profiling in research, development, and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development.
Introduction
3-Chloro-3'-fluorobenzophenone is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. The purity of this intermediate is paramount as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final product. Common impurities may arise from unreacted starting materials or the formation of positional isomers during synthesis.[1] Therefore, a reliable and validated analytical method is essential for its quality control.
This document presents a highly selective RP-HPLC method developed to separate 3-Chloro-3'-fluorobenzophenone from its potential process-related impurities. The method utilizes a C18 stationary phase with a UV detector, a common and reliable setup for the analysis of aromatic ketones like benzophenones.[2][3]
Chromatographic Principles and Method Rationale
The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 3-Chloro-3'-fluorobenzophenone, being a relatively nonpolar molecule, is retained on the column and its elution is modulated by the proportion of the organic solvent (acetonitrile) in the mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen due to its hydrophobicity, which provides excellent retention and resolution for moderately nonpolar compounds like substituted benzophenones.[1][4] The end-capped nature of the selected column minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase Selection: A mobile phase comprising acetonitrile and water offers a good balance of viscosity and UV transparency. Acetonitrile is a strong organic modifier that provides efficient elution of the analyte. The addition of 0.1% formic acid to the mobile phase serves two key purposes: it protonates any free silanol groups on the stationary phase to reduce peak tailing and ensures consistent ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and reproducible retention times.[1]
-
Detection Wavelength: The UV detection wavelength was set to 254 nm. Aromatic ketones typically exhibit strong absorbance in this region, providing high sensitivity for both the main compound and potential aromatic impurities.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
3-Chloro-3'-fluorobenzophenone reference standard (purity >99.5%)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Chloro-3'-fluorobenzophenone reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute 1 mL of this stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
HPLC Method Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to provide a robust separation of the main peak from closely eluting species.[1]
Analytical Workflow Diagram
Caption: Workflow for the HPLC purity analysis of 3-Chloro-3'-fluorobenzophenone.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analysis of a blank, standard, and sample. Forced degradation study (acid, base, peroxide, heat, light). | No interference at the retention time of the main peak. Peak purity should pass. |
| Linearity | Analysis of at least five concentrations over the range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Analysis of the sample spiked with the reference standard at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same sample preparation. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Analysis by different analysts on different days with different equipment. | RSD between the two sets of data ≤ 2.0%. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate ±0.1, column temp ±2°C, pH). | System suitability parameters remain within limits. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) of 10:1 or from linearity data. | To be determined and reported. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) of 3:1 or from linearity data. | To be determined and reported. |
Method Validation Logic Diagram
Caption: Logical relationship of method validation parameters.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of 3-Chloro-3'-fluorobenzophenone. The method is highly specific and provides accurate and precise results, making it an invaluable tool for quality control in both research and industrial settings. The detailed protocol and validation framework provide a comprehensive guide for implementation and ensure compliance with regulatory expectations.
References
-
SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Impurity profiling of sulisobenzone by rp-hplc method. Retrieved from [Link]
Sources
Application Note: GC-MS Analysis of a 3-Chloro-3'-fluorobenzophenone Reaction Mixture
Abstract
This application note presents a comprehensive, field-proven protocol for the analysis of 3-Chloro-3'-fluorobenzophenone reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated benzophenones are critical intermediates in the synthesis of pharmaceuticals and advanced materials.[1] Consequently, a robust analytical method to monitor reaction progress, identify byproducts, and ensure final product purity is paramount. This guide moves beyond a simple recitation of parameters, delving into the causality behind methodological choices to provide researchers, scientists, and drug development professionals with a self-validating system for accurate and reproducible analysis. We detail the complete workflow, from sample preparation and instrumental setup to data interpretation, including a predictive fragmentation analysis of the target analyte and potential process-related impurities.
Introduction & Analytical Rationale
3-Chloro-3'-fluorobenzophenone is a disubstituted aromatic ketone, a class of compounds frequently synthesized via Friedel-Crafts acylation.[1][2][3] The analysis of a crude reaction mixture from such a synthesis presents a distinct challenge: to selectively identify and resolve the target product from unreacted starting materials, isomeric byproducts, and other process impurities within a complex matrix.
Gas Chromatography (GC) is the ideal separation technique for this application due to the volatility and thermal stability of benzophenone derivatives.[4][5] Coupling GC with Mass Spectrometry (MS) provides the definitive identification capabilities necessary for this analysis. The electron ionization (EI) source produces predictable and library-searchable fragmentation patterns, allowing for the unambiguous confirmation of the target compound and the structural elucidation of unknown impurities. This protocol is designed to provide excellent chromatographic resolution and high-confidence mass spectral identification.
Experimental Workflow & Protocols
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade. Rationale: DCM is a volatile organic solvent that provides excellent solubility for the analytes of interest and is compatible with standard GC-MS systems.[4][6] Hexane or Ethyl Acetate are also suitable alternatives.[7]
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps. Rationale: Glass is inert and prevents analyte adsorption or contamination that can occur with plastic vials.[6]
-
Syringe Filters: 0.22 µm PTFE filters. Rationale: Filtration is a critical step to remove any particulate matter from the reaction mixture, which could otherwise block the GC syringe or contaminate the injector and column.[4][6]
Sample Preparation Protocol
The primary goal of sample preparation is to dilute the sample to an appropriate concentration for GC-MS analysis and remove non-volatile components.[8] A typical target concentration for a 1 µL injection is approximately 10-50 µg/mL.[6]
Step-by-Step Protocol:
-
Initial Dilution: Accurately pipette 10 µL of the crude reaction mixture into a 10 mL volumetric flask.
-
Solubilization: Dilute to the mark with dichloromethane (DCM). This constitutes a 1:1000 dilution. Analyst Note: The dilution factor may need to be adjusted based on the expected concentration of the product in the reaction mixture. The goal is to avoid detector saturation while ensuring minor components are above the limit of detection.
-
Homogenization: Cap the flask and vortex for 30 seconds to ensure a homogenous solution.
-
Filtration: Draw the diluted sample into a clean syringe and pass it through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.
-
Vial Sealing: Securely cap the vial. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers. An inert flow path is crucial for analyzing active compounds.[9]
Workflow Diagram
Caption: High-level workflow for GC-MS analysis of the reaction mixture.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds, including halogenated aromatics.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas, providing good separation efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation.[10] |
| Injection Mode | Splitless (1 µL injection volume) | A splitless injection is used to maximize the transfer of analytes to the column, which is essential for identifying trace-level impurities.[6] |
| Oven Program | - Initial Temp: 150 °C, hold 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components elute.[10][11] |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source.[10] |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy and prevents contamination of the quadrupole analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI, producing reproducible fragmentation patterns that are comparable to established mass spectral libraries.[10] |
| Acquisition Mode | Full Scan | m/z 50-350 amu. A full scan is crucial for identifying unknown byproducts and confirming the molecular ion of the target compound. |
| Solvent Delay | 4 minutes | Prevents the high concentration of the injection solvent (DCM) from reaching and saturating the MS detector, which would shorten filament life. |
Data Analysis & Interpretation
Expected Chromatogram
The target product, 3-Chloro-3'-fluorobenzophenone, is expected to be the major peak in the chromatogram. Unreacted starting materials, such as fluorobenzene (highly volatile) and 3-chlorobenzoyl chloride, would elute much earlier. Isomeric benzophenone byproducts would likely elute very close to the main product peak, requiring the high-resolution GC column specified.
Mass Spectrum and Fragmentation Pattern
The key to confident identification lies in the interpretation of the mass spectrum. The molecular weight of 3-Chloro-3'-fluorobenzophenone (C₁₄H₈ClFO) is 248.02 g/mol .
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺•): A prominent peak cluster is expected at m/z 248 and 250. The ~3:1 ratio of these peaks is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).[12]
-
Major Fragments: Fragmentation in aromatic ketones is predictable and typically occurs via cleavage adjacent to the carbonyl group (alpha-cleavage).[13]
Table 2: Predicted Fragments for 3-Chloro-3'-fluorobenzophenone
| m/z (mass-to-charge) | Proposed Fragment Ion Structure | Neutral Loss | Significance |
| 248 / 250 | [C₁₄H₈ClFO]⁺• (Molecular Ion) | - | Confirms the molecular weight and presence of one chlorine atom. |
| 139 / 141 | [C₇H₄ClO]⁺ (3-Chlorobenzoyl cation) | C₇H₄FO• | Key fragment from cleavage at the carbonyl group. Confirms one half of the molecule. |
| 123 | [C₇H₄FO]⁺ (3-Fluorobenzoyl cation) | C₇H₄ClO• | Key fragment from cleavage at the carbonyl group. Confirms the other half. |
| 111 / 113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | CO | From further fragmentation of the m/z 139/141 ion. |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) | CO | From further fragmentation of the m/z 123 ion. |
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for 3-Chloro-3'-fluorobenzophenone.
System Suitability and Quality Control
To ensure the trustworthiness of the results, the following QC checks should be performed:
-
Solvent Blank: Inject a vial of pure DCM before the sample sequence to ensure there is no system contamination.
-
System Suitability Standard: If a pure standard of 3-Chloro-3'-fluorobenzophenone is available, an injection should be made to confirm retention time, peak shape, and spectral fidelity before analyzing the unknown mixture.
-
Bracketing Blanks: Run a solvent blank after a concentrated sample to check for carryover.
Conclusion
This application note provides a robust and reliable GC-MS method for the qualitative analysis of 3-Chloro-3'-fluorobenzophenone reaction mixtures. The detailed protocols for sample preparation, instrument configuration, and data interpretation are designed to be directly implemented in a research or quality control setting. By understanding the rationale behind the parameter selection and the predictable fragmentation behavior of the target analyte, scientists can confidently identify the desired product, monitor reaction completion, and characterize process-related impurities, thereby accelerating the drug development and chemical synthesis lifecycle.
References
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Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign Mass Spectrometry Laboratory. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
Turner, D. C. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry Books. [Link]
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Wojnowska, D., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
-
Van Hoeck, E., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). PubMed. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of fluorinated benzophenones and phenylcoumarins. (2014). ResearchSpace@UKZN. [Link]
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Saesaengseerung, N. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences - ThaiJO. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
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Aktas, A. H. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
-
Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
GC AND GC/MS Catalog. Agilent. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
3-Chlorocathinone - Analytical report. National Forensic Centre, Slovenia. [Link]
-
GC/MS-LC/MS multi-residue method. (2019). University of Guelph. [Link]
-
Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot. GL Sciences. [Link]
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Application Notes and Protocols for the Utilization of 3-Chloro-3'-fluorobenzophenone in Medicinal Chemistry
Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery
The benzophenone motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This diaryl ketone structure serves as a versatile scaffold, lending itself to a wide array of chemical modifications to modulate its pharmacological profile. Derivatives of benzophenone have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzophenone framework can significantly enhance these biological activities.[3] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a valuable tool in the optimization of lead compounds.[4]
This guide focuses on the medicinal chemistry applications of a specific halogenated benzophenone, 3-Chloro-3'-fluorobenzophenone . The distinct substitution pattern of this molecule offers two reactive handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. The presence of a chlorine atom on one phenyl ring and a fluorine atom on the other provides opportunities for selective functionalization and fine-tuning of the molecule's electronic and steric properties.
Physicochemical and Spectroscopic Profile of 3-Chloro-3'-fluorobenzophenone
A thorough understanding of the starting material's properties is fundamental for successful synthetic campaigns.
| Property | Value | Reference |
| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [5] |
| CAS Number | 75762-57-1 | [5] |
| Molecular Formula | C₁₃H₈ClFO | |
| Molecular Weight | 234.65 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 82-84 °C |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A prominent absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1650-1670 cm⁻¹. Additional peaks corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C vibrations, will also be present.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The specific splitting patterns will be influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic resonance downfield, typically in the range of 190-200 ppm. The aromatic carbons will show distinct signals, with the carbon atoms directly bonded to chlorine and fluorine being influenced by their respective electronic effects.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing information about its chemical environment.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 234 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthetic Pathways for Derivatization
The chloro and fluoro substituents on the 3-Chloro-3'-fluorobenzophenone scaffold offer distinct opportunities for chemical modification. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Workflow for Generating a Library of Derivatives
Sources
- 1. 1-氯-3-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
Application Notes and Protocols: The Strategic Role of 3-Chloro-3'-fluorobenzophenone in the Synthesis of Novel Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of synthetic chemistry, halogenated aromatic ketones, particularly substituted benzophenones, have emerged as pivotal structural motifs and versatile intermediates. Their utility stems from the unique physicochemical properties imparted by the halogen and carbonyl functionalities, which can enhance the biological activity, metabolic stability, and target-site binding affinity of the final agrochemical product.
This document provides a comprehensive technical guide on the application of 3-Chloro-3'-fluorobenzophenone, a key building block, in the conceptual synthesis of a novel triazole fungicide, herein designated as "Chlorofluorazole." These notes are intended for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering in-depth protocols, mechanistic insights, and a framework for the rational design of new active ingredients.
Physicochemical Properties of 3-Chloro-3'-fluorobenzophenone
A thorough understanding of the starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 75762-57-1 | [1] |
| Molecular Formula | C₁₃H₈ClFO | N/A |
| Molecular Weight | 234.65 g/mol | N/A |
| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [1] |
| Appearance | Off-white to pale yellow crystalline powder | General knowledge |
| Melting Point | 82-84 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetone) | General knowledge |
Conceptual Framework: The Synthesis of "Chlorofluorazole"
Triazole fungicides represent a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This disruption of membrane integrity leads to fungal cell death. The proposed synthesis of "Chlorofluorazole" leverages 3-Chloro-3'-fluorobenzophenone as the foundational scaffold, upon which a reactive center is generated to append the pharmacologically active 1,2,4-triazole ring.
Overall Synthetic Workflow
The synthesis of "Chlorofluorazole" is conceptualized as a multi-step process, commencing with the synthesis of the 3-Chloro-3'-fluorobenzophenone precursor via a Friedel-Crafts acylation, followed by a reduction, halogenation, and subsequent nucleophilic substitution with 1,2,4-triazole.
Caption: Workflow for the synthesis of "Chlorofluorazole".
Experimental Protocols
Part 1: Synthesis of 3-Chloro-3'-fluorobenzophenone (Precursor)
Principle: The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[3] In this protocol, 3-fluorobenzoyl chloride is reacted with chlorobenzene in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the target benzophenone. The acylium ion generated in situ acts as the electrophile in this electrophilic aromatic substitution reaction.[4]
Materials:
-
3-Fluorobenzoyl chloride (1.0 eq)
-
Chlorobenzene (5.0 eq, serves as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a dropping funnel, prepare a solution of 3-fluorobenzoyl chloride in chlorobenzene. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess chlorobenzene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Chloro-3'-fluorobenzophenone.
Part 2: Synthesis of "Chlorofluorazole"
Step 2a: Reduction of 3-Chloro-3'-fluorobenzophenone
Principle: The carbonyl group of the benzophenone is reduced to a secondary alcohol using a mild reducing agent, sodium borohydride (NaBH₄). This transformation is a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Materials:
-
3-Chloro-3'-fluorobenzophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 3-Chloro-3'-fluorobenzophenone in a mixture of DCM and methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with DCM. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-chlorophenyl)(3-fluorophenyl)methanol as a crude product, which can often be used in the next step without further purification.
Step 2b: Halogenation of (3-chlorophenyl)(3-fluorophenyl)methanol
Principle: The hydroxyl group of the alcohol is converted to a more reactive leaving group, a chloride, using thionyl chloride (SOCl₂). This sets the stage for the subsequent nucleophilic substitution.
Materials:
-
(3-chlorophenyl)(3-fluorophenyl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve the alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Addition of Thionyl Chloride: Add a catalytic amount of pyridine, followed by the dropwise addition of thionyl chloride.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Extract the mixture with DCM. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude chloro-derivative is used directly in the next step.
Step 2c: Synthesis of "Chlorofluorazole" via Nucleophilic Substitution
Principle: The final step involves the nucleophilic substitution of the chloride by the nitrogen of 1,2,4-triazole in the presence of a base. This reaction forms the carbon-nitrogen bond that incorporates the triazole moiety into the final molecule.
Materials:
-
Crude chloro-derivative from Step 2b (1.0 eq)
-
1,2,4-Triazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the crude chloro-derivative, 1,2,4-triazole, and potassium carbonate in anhydrous DMF.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain "Chlorofluorazole."
Safety and Handling Precautions
The synthesis of agrochemicals involves the handling of potentially hazardous materials. Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Handling of Reagents:
-
Aluminum chloride: Highly corrosive and reacts violently with water. Handle in a dry environment.
-
Thionyl chloride: Corrosive and toxic. Handle with extreme care in a fume hood.
-
Halogenated organic compounds: Many halogenated compounds are toxic and may be carcinogenic. Avoid skin contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical used.[5]
Conclusion
3-Chloro-3'-fluorobenzophenone is a valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols outlined in this document for the conceptual synthesis of "Chlorofluorazole" provide a practical framework for researchers in the field. The methodologies, based on established and reliable chemical transformations, offer a solid foundation for the development of new and effective crop protection agents. Further derivatization and biological screening of such compounds could lead to the discovery of next-generation fungicides with improved efficacy and safety profiles.
References
- Fluorochem. 3-Chloro-3'-fluorobenzophenone. [Online].
- Guidechem. 3-CHLORO-3',5,5'-TRIFLUOROBENZOPHENONE 844885-18-3 wiki. [Online].
- Benchchem. Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. [Online].
- Asian Journal of Organic & Medicinal Chemistry. A Review on Synthetic Approaches of 2-Aminobenzophenones. [Online].
- Google Patents. A process for preparation of fungicidally active triazole compounds. [Online].
- Scite. Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. [Online].
- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Online].
- UNIPI. One Pot Conversion of Benzophenone Imine into the Relevant 2-Aza- Allenium. [Online].
- RSC Publishing. Synthesis and antifungal activity of the novel triazole compounds. [Online].
- Sigma-Aldrich.
- Google Patents.
- Fisher Scientific.
- YouTube.
- Sigma-Aldrich. 3-Chlorobenzophenone for synthesis. [Online].
- Master Organic Chemistry. EAS Reactions (3)
- RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
- PubMed Central. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. [Online].
- PubMed. Heterocyclic chemistry in crop protection. [Online].
- PubChem. 3-Fluorobenzoyl chloride. [Online].
- PubChem. 3-Chlorobenzophenone. [Online].
- Ambeed. 760192-87-8|3-Chloro-4-fluoro-4'-methoxybenzophenone. [Online].
- YouTube. Synthesis Challenge: Turning a Haloketone into a Dicarbonyl. [Online].
- OSHA. Controlling Occupational Exposure to Hazardous Drugs. [Online].
- Organic Chemistry Portal.
- YouTube.
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloro-3'-fluorobenzophenone as a Versatile Building Block
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 3-chloro-3'-fluorobenzophenone as a strategic starting material for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the chloro and fluoro substituents on the benzophenone scaffold significantly influences its reactivity, offering a unique platform for the construction of medicinally relevant heterocyclic systems.[1][2][3] This document details the physicochemical properties of 3-chloro-3'-fluorobenzophenone, explores its reactivity in key cyclization reactions, and provides validated, step-by-step protocols for the synthesis of benzodiazepines and other heterocyclic structures. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems to ensure reproducibility.
Introduction: The Strategic Advantage of 3-Chloro-3'-fluorobenzophenone in Heterocyclic Synthesis
The benzophenone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[4] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2][3] 3-Chloro-3'-fluorobenzophenone, with its distinct substitution pattern, presents a valuable building block for the synthesis of complex heterocyclic frameworks.[5] The electron-withdrawing nature of the halogen substituents activates the carbonyl group for nucleophilic attack, a crucial step in many cyclization reactions. Furthermore, the chlorine atom can serve as a leaving group or a handle for further functionalization, while the fluorine atom often enhances the pharmacological profile of the final compound.
This guide will focus on the practical application of 3-chloro-3'-fluorobenzophenone in the synthesis of benzodiazepines, a class of compounds with significant therapeutic importance, among other heterocyclic systems.[6][7]
Physicochemical Properties of 3-Chloro-3'-fluorobenzophenone
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 75762-57-1 | [5] |
| Molecular Formula | C₁₃H₈ClFO | [5] |
| Molecular Weight | 234.65 g/mol | N/A |
| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [5] |
| Appearance | Powder | |
| Melting Point | 82-84 °C |
Core Synthetic Application: Synthesis of 1,4-Benzodiazepine Derivatives
Benzodiazepines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, particularly on the central nervous system.[7] The synthesis of 1,4-benzodiazepines often involves the initial formation of a 2-amino-benzophenone derivative, followed by cyclization. While direct synthesis from 3-chloro-3'-fluorobenzophenone is less common, a related and illustrative pathway involves the use of a structurally similar precursor, 2-amino-5-chloro-2'-fluorobenzophenone, to construct the benzodiazepine core. This process highlights the general synthetic strategies applicable to halogenated benzophenones.
General Reaction Scheme for Benzodiazepine Synthesis
The synthesis of a 1,4-benzodiazepine-2-one from a 2-amino-benzophenone derivative typically proceeds through two key steps: acylation of the amino group followed by intramolecular cyclization.
Caption: General workflow for the synthesis of a 1,4-benzodiazepine-2-one.
Protocol 1: Synthesis of 2-(Chloroacetamido)-5-chloro-2'-fluorobenzophenone
This initial step involves the acylation of the amino group of the benzophenone derivative. The use of a base is crucial to neutralize the HCl generated during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloro-2'-fluorobenzophenone | 249.67 | 25.0 g | 0.100 |
| Chloroacetyl chloride | 112.94 | 12.4 g (8.5 mL) | 0.110 |
| Triethylamine | 101.19 | 11.1 g (15.3 mL) | 0.110 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.0 g of 2-amino-5-chloro-2'-fluorobenzophenone in 250 mL of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 11.1 g of triethylamine to the solution.
-
Slowly add a solution of 12.4 g of chloroacetyl chloride in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 100 mL of 1M HCl, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone as a solid.
Protocol 2: Cyclization to 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The cyclization of the chloroacetamido intermediate is a critical step in forming the seven-membered benzodiazepine ring. The use of ammonia or hexamethylenetetramine facilitates this intramolecular condensation.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Chloroacetamido)-5-chloro-2'-fluorobenzophenone | 326.15 | 32.6 g | 0.100 |
| Hexamethylenetetramine | 140.19 | 14.0 g | 0.100 |
| Methanol | 32.04 | 500 mL | - |
| Ammonia (gas) | 17.03 | Saturated | - |
Procedure:
-
To a 1 L three-necked flask equipped with a reflux condenser and a gas inlet tube, add 32.6 g of 2-(chloroacetamido)-5-chloro-2'-fluorobenzophenone and 14.0 g of hexamethylenetetramine.
-
Add 500 mL of methanol and stir the mixture at room temperature.
-
Bubble ammonia gas through the solution for 15-20 minutes until saturation.
-
Heat the reaction mixture to reflux and maintain reflux for 10-12 hours while continuously bubbling a slow stream of ammonia through the solution.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting crystalline product and wash with cold methanol.
-
Further wash the product with hot water to remove any remaining salts.
-
Dry the product under vacuum to obtain 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Mechanistic Insights and the Role of Halogen Substituents
The successful synthesis of heterocyclic compounds from halogenated benzophenones relies on a nuanced understanding of their electronic effects.
Caption: Key mechanistic steps in the synthesis of a 1,4-benzodiazepine-2-one.
-
Activation of the Carbonyl Group: The electron-withdrawing nature of both the chlorine and fluorine atoms on the phenyl rings increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack, which is the key step in the intramolecular cyclization to form the benzodiazepine ring.
-
Influence on Aromatic Substitution: The positions of the chloro and fluoro groups direct the regioselectivity of further aromatic substitution reactions, should they be desired for derivatization.
-
Modulation of Pharmacokinetic Properties: The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability of drug candidates.[2][3]
Alternative Heterocyclic Systems from Halogenated Benzophenones
While benzodiazepines are a prominent example, the reactivity of 3-chloro-3'-fluorobenzophenone and its derivatives can be harnessed to synthesize other heterocyclic systems. For instance, Friedel-Crafts acylation, a common method for preparing benzophenones, can be adapted to create precursors for various heterocyclic compounds.[9] The benzophenone scaffold can also be a starting point for the synthesis of quinolines and other fused heterocyclic systems through different cyclization strategies.
Conclusion
3-Chloro-3'-fluorobenzophenone and its derivatives are valuable and versatile building blocks in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of halogen atoms provides a handle for controlling reactivity and fine-tuning the pharmacological properties of the target molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important class of starting materials in their drug discovery and development efforts.
References
- Naliapara, Y. T., et al. (2016).
- BenchChem. (2025). The Versatile Scaffold: 3,4-Dichloro-4'-fluorobenzophenone as a Cornerstone in Modern Drug Discovery.
- Google Patents. (n.d.). Process for preparing benzodiazepines. US3996209A.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Fluorochem. (n.d.). 3-Chloro-3'-fluorobenzophenone.
- Singh, R. K., Devi, S., & Prasad, D. N. (2015). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
- Bentham Science. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Chlorobenzophenone for synthesis.
- Krasavin, M. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC.
- S. A. Khanum, et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.
- Petzold, J., et al. (2020). 3-Chloropropiophenone. PMC.
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- 9. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Chloro-3'-fluorobenzophenone for Biological Screening Library Synthesis
Here are the detailed Application Notes and Protocols for the derivatization of 3-Chloro-3'-fluorobenzophenone for biological screening.
Introduction: The Benzophenone Scaffold as a Privileged Structure
The benzophenone framework is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its diaryl ketone structure is present in a multitude of naturally occurring compounds and synthetic molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This inherent biological relevance makes the benzophenone core an excellent starting point for the development of novel therapeutic agents.
This application note focuses on the strategic derivatization of 3-chloro-3'-fluorobenzophenone . This particular starting material was chosen for two key reasons rooted in modern drug design principles:
-
The Chlorine Handle: The chlorine atom at the 3-position serves as a versatile reactive site. While less reactive than bromine or iodine, the C-Cl bond can be effectively functionalized using contemporary palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4][5]
-
The Fluorine Modulator: The fluorine atom at the 3'-position is a strategic bioisosteric replacement for hydrogen.[6] Its inclusion can significantly enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins by altering local electronic environments.[7]
The objective of this guide is to provide robust protocols for the synthesis of a targeted chemical library from this scaffold, enabling comprehensive Structure-Activity Relationship (SAR) studies and the discovery of novel bioactive lead compounds.
Rationale for Derivatization: Building a Focused Library
The derivatization of the 3-chloro-3'-fluorobenzophenone core is designed to systematically explore the chemical space around the scaffold. By selectively modifying the 3-position, we can introduce a variety of functional groups to probe interactions with biological targets.
Caption: General derivatization scheme for 3-chloro-3'-fluorobenzophenone.
Two powerful and widely adopted cross-coupling reactions form the cornerstone of this strategy:
-
Buchwald-Hartwig Amination: To synthesize C-N coupled products. This introduces primary and secondary amines, including various N-heterocycles, which are critical for forming hydrogen bonds—a key interaction in drug-receptor binding.[8][9]
-
Suzuki-Miyaura Coupling: To synthesize C-C coupled products. This reaction allows for the installation of a wide range of aryl and heteroaryl groups, enabling the exploration of new binding pockets and the fine-tuning of physicochemical properties such as solubility and lipophilicity.[4][10][11]
Experimental Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Strategy 1: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of various amines with 3-chloro-3'-fluorobenzophenone. The choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial for the efficient coupling of the less reactive aryl chloride.[5][12]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Protocol 3.1.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-3'-fluorobenzophenone (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.).
-
Catalyst/Ligand Premix: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Assembly: Seal the Schlenk flask with a septum, and evacuate and backfill with argon (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe.
-
Degassing: Bubble argon through the stirred suspension for 15 minutes.
-
Reaction Initiation: Add the catalyst/ligand mixture to the flask.
-
Heating: Place the sealed flask in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residue.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Amines for Buchwald-Hartwig Derivatization
| Entry | Amine Coupling Partner | Product Structure | Catalyst System | Notes |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | Introduces a polar, H-bond accepting group. | |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Creates a diarylamine, extending conjugation. | |
| 3 | Piperazine (Boc-protected) | PEPPSI™-IPr | Allows for further functionalization after deprotection. | |
| 4 | Indole | Pd-NHC Complex | Couples a key heteroaromatic pharmacophore.[5] |
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol details the versatile palladium-catalyzed cross-coupling of 3-chloro-3'-fluorobenzophenone with various aryl and heteroaryl boronic acids or their esters. The reaction is known for its high functional group tolerance and reliability.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask with a stir bar, add 3-chloro-3'-fluorobenzophenone (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.5 mmol, 1.5 eq.), and the base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Assembly & Solvent Addition: Seal the flask, evacuate, and backfill with argon (3x). Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total), via syringe.[4]
-
Degassing: Vigorously stir the mixture and bubble argon through it for 20 minutes. Alternatively, use three freeze-pump-thaw cycles for optimal oxygen removal.[4]
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[11]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Extraction: Transfer to a separatory funnel and wash with water (20 mL) and brine (20 mL). Separate the organic layer.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (e.g., hexanes/ethyl acetate) to isolate the final biaryl product.
Table 2: Representative Boronic Acids for Suzuki-Miyaura Derivatization
| Entry | Boronic Acid Coupling Partner | Product Structure | Catalyst System | Notes |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Introduces an electron-donating group. | |
| 2 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Adds a basic nitrogen heterocycle for solubility and binding. | |
| 3 | 4-Cyanophenylboronic acid | SPhos Pd G2 | Installs a strong electron-withdrawing group and H-bond acceptor. | |
| 4 | N-Boc-pyrazole-4-boronic acid | Pd(OAc)₂ / SPhos | Incorporates a five-membered N-heterocycle common in pharmaceuticals. |
Analytical Characterization
Confirmation of the identity and purity of all synthesized derivatives is essential before biological screening. The following standard techniques are required:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight.
-
Chromatography: High-performance liquid chromatography (HPLC) to determine purity, which should ideally be >95% for biological assays.
Strategy for Biological Screening
Given the broad spectrum of activities reported for benzophenone derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[1][3]
Caption: A proposed tiered workflow for the biological screening of the derivative library.
Tier 1: Broad Phenotypic Screening
-
Primary Assay: Screen the library at a single high concentration (e.g., 10 µM) for antiproliferative activity against a panel of diverse human cancer cell lines. Cell lines such as A-549 (lung), SMMC-7721 (hepatoma), and SW480 (colon) have been used to evaluate benzophenones.[3] Cell viability can be measured using assays like MTT or CellTiter-Glo®.
-
Counter-Screen: To assess general toxicity, compounds can be tested against a non-cancerous cell line (e.g., HEK293 or normal fibroblasts). The goal is to identify compounds with selective activity against cancer cells.
Tier 2: Hit Validation and Mechanistic Studies
-
Dose-Response Analysis: Compounds that show significant activity ("hits") in the primary screen should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
-
Target-Based Assays: Based on the phenotypic results and literature precedents for benzophenones, specific target-based or pathway assays can be employed. For example, if compounds show anti-inflammatory potential, their ability to inhibit the production of cytokines like TNF-α or IL-6 can be measured.[1] If anticancer activity is observed, assays for apoptosis induction (e.g., Caspase-3/7 activity) or cell cycle analysis can be performed.
-
SAR Analysis: Correlate the biological activity of the hits with their chemical structures to establish an initial SAR. This will guide the design of the next generation of compounds for lead optimization.
Conclusion
The 3-chloro-3'-fluorobenzophenone scaffold is an excellent starting point for the generation of novel, biologically active molecules. The robust and versatile Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions provide reliable access to a diverse library of derivatives. The systematic, tiered screening approach outlined in this note will facilitate the efficient identification and validation of lead compounds, paving the way for further drug development efforts.
References
-
Dhawan, S., & Sharma, P. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803–1817. [Link]
-
Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
-
Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21639-21647. [Link]
-
Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 419. [Link]
-
ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
O'Brien, A. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. [Link]
-
Venu, T. D., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505-14. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Foley, D. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(18), 13146–13200. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1004. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Materials. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wang, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5208. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-3'-fluorobenzophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Chloro-3'-fluorobenzophenone. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields.
Overview of the Synthesis
The most prevalent and efficient method for synthesizing 3-Chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution involves reacting 3-chlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
The reaction mechanism initiates with the formation of a resonance-stabilized acylium ion, which then acts as an electrophile and attacks the electron-rich fluorobenzene ring.[2][4] The resulting ketone product forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[3][5]
Troubleshooting Guide: Enhancing Your Yield
Low yields in Friedel-Crafts acylation can be frustrating. This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis of 3-Chloro-3'-fluorobenzophenone.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivity:
-
Cause: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[5] Any water in your glassware, solvents, or reagents will deactivate it.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents.
-
Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch for best results.
-
2. Insufficient Catalyst Loading:
-
Cause: The product, 3-Chloro-3'-fluorobenzophenone, is a Lewis base and forms a stable complex with AlCl₃.[3] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution:
-
Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3][5] Ensure you are using at least one equivalent of AlCl₃ for every equivalent of 3-chlorobenzoyl chloride. In some cases, a slight excess (1.1 to 1.2 equivalents) may be beneficial.
-
3. Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature significantly impacts the rate and selectivity. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.
-
Solution:
-
Start the reaction at a low temperature (0-5 °C), especially during the addition of the acyl chloride, to control the initial exothermic reaction.
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
4. Poor Quality of Reagents:
-
Cause: Impurities in the 3-chlorobenzoyl chloride or fluorobenzene can interfere with the reaction and lead to the formation of byproducts.[5]
-
Solution:
-
Ensure the purity of your starting materials. If necessary, purify the 3-chlorobenzoyl chloride by distillation and the fluorobenzene by washing and distillation.
-
Question 2: I'm observing the formation of multiple products in my reaction mixture. What's causing this and how can I improve the selectivity?
Answer: The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.
1. Isomer Formation:
-
Cause: The fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-substituted product (3-Chloro-3'-fluorobenzophenone) is generally favored due to less steric hindrance, some ortho-isomer can also form.
-
Solution:
-
Temperature Control: Maintaining a low reaction temperature (0-5 °C) throughout the addition and reaction can enhance the selectivity for the para-product.[6]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents might improve selectivity.
-
2. Polysubstitution:
-
Cause: Although the acyl group is deactivating, preventing further acylation is a key feature of this reaction.[7][8] However, under harsh conditions (e.g., high temperature, large excess of catalyst), polysubstitution is a remote possibility.
-
Solution:
-
Use a slight excess of the aromatic substrate (fluorobenzene) to minimize the chance of the product being acylated further.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants and catalyst for this synthesis?
For optimal results, a molar ratio of approximately 1:1.1:1.1 for 3-chlorobenzoyl chloride : fluorobenzene : aluminum chloride is a good starting point. Using a slight excess of fluorobenzene can help drive the reaction to completion and minimize side reactions.
Q2: How should I properly quench the reaction and work up the product?
Careful quenching is crucial for safety and for obtaining a clean product. The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9] This hydrolyzes the aluminum chloride complexes and separates the organic product. The product can then be extracted with an organic solvent like dichloromethane, washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride, and then with brine.[9]
Q3: What are the best methods for purifying the final product?
The crude 3-Chloro-3'-fluorobenzophenone can be purified by several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[10] A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined experimentally.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from isomers and other impurities.
-
Vacuum Distillation: For larger quantities or if the product is an oil at room temperature, vacuum distillation can be an effective purification technique.[11]
Experimental Protocols
Detailed Protocol for the Synthesis of 3-Chloro-3'-fluorobenzophenone
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous fluorobenzene (1.1 equivalents). Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.2 equivalents | To compensate for complexation with the ketone product.[3] |
| Reaction Temperature | 0-5 °C (addition), RT to 50 °C (reaction) | To control exothermicity and improve regioselectivity.[5][6] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Provides a non-polar medium and is relatively inert. |
| Quenching | Ice/HCl | To hydrolyze the catalyst-product complex and neutralize the reaction.[9] |
Visualizing the Process
Reaction Mechanism
Caption: Troubleshooting for yield improvement.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3,4-Dichloro-4'-fluorobenzophenone by Recrystallization.
- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
- Benchchem. (n.d.). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Chloro-3'-fluorobenzophenone
A Guide to Troubleshooting Side Reactions and Optimizing Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzophenones, with a specific focus on the challenges encountered during the preparation of 3-Chloro-3'-fluorobenzophenone. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis of asymmetrically substituted benzophenones is a cornerstone of medicinal and materials chemistry. The Friedel-Crafts acylation stands as the most common and direct method for forging the central carbonyl bridge between two aryl rings.[1] However, the interplay of substituent effects, reaction kinetics, and thermodynamics often leads to a variety of side reactions, primarily impacting yield and isomeric purity. This guide addresses the most frequent issues in a practical, question-and-answer format.
Section 1: Foundational Reaction Principles
The synthesis of a substituted benzophenone like 3-Chloro-3'-fluorobenzophenone is typically approached via a Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the aromatic ring.[4][5]
The core mechanism is illustrated below. Understanding this pathway is critical to diagnosing unexpected outcomes.
Caption: General mechanism of Friedel-Crafts acylation.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common experimental challenges in a question-and-answer format.
Q1: My goal is 3-Chloro-3'-fluorobenzophenone, but my main products from the reaction of 3-chlorobenzoyl chloride and fluorobenzene are the 4'-fluoro and 2'-fluoro isomers. What is happening?
This is the most critical issue for this specific target molecule and stems from a fundamental principle of electrophilic aromatic substitution (EAS).
Causality: The fluorine atom on the fluorobenzene ring is an ortho, para-directing group. While it deactivates the ring towards EAS through its strong inductive effect, its lone pairs can donate electron density via resonance to the ortho (2') and para (4') positions. This stabilizes the intermediate sigma complex for attack at these positions, making them the overwhelmingly favored products. Attack at the meta (3') position does not benefit from this resonance stabilization and is therefore a very minor pathway.
The diagram below illustrates the resonance stabilization for para-attack, which explains the product distribution you are observing.
Caption: Directing effects of fluorine in Friedel-Crafts acylation.
Solution: Alternative Synthetic Strategy
To synthesize 3-Chloro-3'-fluorobenzophenone, you must change your starting materials to ensure the desired substitution pattern. The recommended strategy is to perform the Friedel-Crafts acylation between chlorobenzene and 3-fluorobenzoyl chloride . In this case, the chlorine on chlorobenzene is also an ortho, para-director, but the incoming 3-fluorobenzoyl group will add at the para position to yield 4-chloro-3'-fluorobenzophenone, which is still not the target.
A more robust method would involve a different coupling reaction or a synthesis where one of the rings already has the correct substituents in place before the final ketone formation, such as a Grignard reaction or an oxidation of a diarylmethane.
Q2: I'm trying to maximize the 4'-fluoro isomer but get a significant amount of the 2'-fluoro byproduct. How can I improve this regioselectivity?
Causality: While both ortho and para positions are electronically activated, the ortho positions are adjacent to the fluorine atom. The incoming acylium ion is sterically bulky.[6] This bulk leads to spatial repulsion (steric hindrance) with the fluorine atom, making an attack at the less crowded para position more favorable. You can manipulate reaction conditions to amplify this steric effect.
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature (e.g., 0 °C to RT). | At lower temperatures, the reaction is under greater kinetic control, and the higher activation energy required for the sterically hindered ortho attack is less likely to be overcome. |
| Catalyst | Use a bulkier Lewis acid catalyst if possible (e.g., certain metal triflates). | A bulkier catalyst-acyl chloride complex can further increase the steric hindrance at the ortho position, thus favoring para substitution. |
| Solvent | Use a non-coordinating solvent of appropriate polarity (e.g., dichloromethane, 1,2-dichloroethane). | Solvent choice can influence the effective size of the electrophilic species. A bulkier solvated complex may enhance para-selectivity. |
Q3: My reaction yield is extremely low or fails to proceed. What are the likely causes?
Low or zero yield in Friedel-Crafts acylation is a common complaint. The cause can usually be traced through a systematic check of your setup and reagents.
Causality & Troubleshooting Workflow:
The most frequent culprits are deactivation of the catalyst or the aromatic substrate.[7][8]
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate it.[7]
-
Stoichiometric Requirement: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This complexation removes the catalyst from the reaction cycle. Therefore, you must use at least a stoichiometric amount (e.g., 1.1 equivalents) of AlCl₃ relative to the acyl chloride, not a catalytic amount.[2][7]
-
Substrate Deactivation: Both chlorine and fluorine are electron-withdrawing groups that deactivate the respective aromatic rings, making the reaction more sluggish than with benzene.[7] The reaction may require heating to overcome this deactivation.
Q4: I am observing di-acylated products. How can this be avoided?
Causality: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, it can still occur under forcing conditions. The first acyl group strongly deactivates the aromatic ring, making a second substitution difficult.[10][11] However, if the reaction is run at high temperatures for extended periods or with a large excess of the acylating agent, di-acylation can become a notable side reaction.[6]
Solution:
-
Control Stoichiometry: Use a molar ratio of fluorobenzene to 3-chlorobenzoyl chloride of approximately 1:1 or a slight excess of the fluorobenzene.
-
Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC or GC and quench it upon consumption of the limiting reagent.
Section 3: Optimized Experimental Protocols
Adherence to a robust, validated protocol is the best defense against side reactions.
Protocol 1: Synthesis of 3-Chloro-4'-fluorobenzophenone (Para-Isomer Maximization)
This protocol is optimized to favor the formation of the para-isomer by controlling temperature and stoichiometry.
Materials:
-
Fluorobenzene
-
3-Chlorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute, cold)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 3-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15 minutes.
-
Fluorobenzene Addition: Add fluorobenzene (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold dilute HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the solid crude product and removing minor isomers and impurities.[12]
Procedure:
-
Solvent Selection: Determine a suitable solvent system. A mixture of ethanol and water, or hexane and ethyl acetate, is often effective for benzophenone derivatives. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven. Verify purity by melting point and spectroscopic analysis.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- Chemistry Steps.
- Leah4sci. (2017).
- Physics Wallah.
- Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts.
- Chad's Prep.
- BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone. BenchChem Technical Support.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- ResearchGate. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BenchChem. (2025).
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Technical Support Center: Purification of 3-Chloro-3'-fluorobenzophenone
Welcome to the technical support center for 3-Chloro-3'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
The primary synthetic route to 3-Chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 3-chlorobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] While effective, this reaction is rarely perfectly selective, leading to a predictable set of impurities that can complicate purification. This guide will focus on identifying and removing these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q1: I've run a column, but my NMR still shows multiple aromatic signals. Why is my product still impure?
This is the most frequent challenge and almost always points to the presence of positional isomers .
Causality & Explanation: The fluorine atom on fluorobenzene is an ortho-, para- directing group in electrophilic aromatic substitution.[4] While the para-substituted product (4-chloro-3'-fluorobenzophenone) is sterically favored, a significant amount of the ortho-substituted isomer (2-chloro-3'-fluorobenzophenone) is often formed as a byproduct. These isomers have very similar molecular weights and polarities, making them difficult to separate by standard column chromatography.
dot
Caption: Origin of isomeric impurities from Friedel-Crafts acylation.
Troubleshooting Steps:
-
Confirm with TLC: Run a Thin Layer Chromatography (TLC) plate using a solvent system that provides good separation (e.g., 10-20% Ethyl Acetate in Hexane).[5][6] If you see two very close spots, these are likely your isomers. The product and isomer will appear as dark spots under UV light (254 nm) due to their aromatic systems.[7]
-
Optimize Column Chromatography:
-
Use a longer column: This increases the number of theoretical plates, providing better separation.
-
Decrease polarity of the eluent: A less polar solvent system (e.g., moving from 20% to 10% Ethyl Acetate/Hexane) will increase the retention time and improve separation between closely-eluting compounds.[8][9]
-
Use Flash Chromatography: Applying pressure increases the flow rate and can improve the resolution of the separation.[10]
-
-
Consider Recrystallization: If an appropriate solvent is found, recrystallization can be highly effective at excluding impurities from the crystal lattice.[11][12]
-
Advanced Technique - Preparative HPLC: For baseline separation of stubborn isomers, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool.[13][14][15]
Q2: My purified solid is an off-white or yellow powder. How can I decolorize it?
Causality & Explanation: A yellow tint often indicates the presence of trace, highly conjugated impurities or degradation products. These can sometimes arise from harsh reaction conditions or prolonged exposure to the Lewis acid catalyst, which can form colored complexes.[16]
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated carbon.
-
Hot Filtration: Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the carbon.[17] The filtrate should be colorless.
-
Proceed with Crystallization: Allow the colorless filtrate to cool slowly to form pure, white crystals.[18]
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the reaction and purification?
Answer: Thin Layer Chromatography (TLC) is the quickest and most effective method.[5] It allows you to visualize the disappearance of starting materials and the appearance of your product and byproducts. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[13][19]
| Technique | Primary Use | Key Information Provided |
| TLC | Reaction monitoring, fraction analysis | Qualitative assessment of purity, Rf values, presence of impurities.[6][20] |
| HPLC | Final purity analysis | Quantitative purity (% area), retention times for identification.[17] |
| GC-MS | Impurity identification | Identification of volatile impurities and starting materials.[17] |
| NMR | Structural confirmation | Confirms the chemical structure of the final product and identifies impurities. |
Q2: What are the ideal storage conditions for 3-Chloro-3'-fluorobenzophenone to maintain purity?
Answer: Substituted benzophenones are generally stable solids.[21][22] However, to maintain long-term purity, store the compound in a tightly sealed container in a cool, dry place, protected from light. A storage temperature of 2-30°C is typical. Prolonged exposure to UV light can potentially lead to photochemical reactions.[21]
Q3: Is recrystallization or column chromatography better for this compound?
Answer: The choice depends on the impurity profile.
-
Column Chromatography is superior for removing impurities with significantly different polarities (e.g., unreacted starting materials, baseline impurities).[8][23]
-
Recrystallization is often more effective for removing small amounts of closely related impurities, like positional isomers, provided a suitable solvent is found that selectively dissolves the impurities or the main product at different temperatures.[11][12][24]
A common and effective strategy is to perform a primary purification by column chromatography to remove the bulk of dissimilar impurities, followed by a final polishing step via recrystallization to achieve high purity and remove isomers.
dot
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a filter paper wick and a mobile phase of 15% Ethyl Acetate in Hexane . Cover and let it saturate.
-
Spotting: Dissolve a few milligrams of your crude mixture and pure starting materials in a small amount of ethyl acetate. Use a capillary tube to spot each sample on the baseline of a silica gel TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[7] The product should have an Rf value between 0.3-0.5. Isomeric impurities will appear as spots very close to the main product spot.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour it into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[9] The solvent level should never drop below the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed.[23]
-
Elution: Begin eluting with a non-polar solvent (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity (e.g., to 10-15% Ethyl Acetate in Hexane) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Screening: The ideal solvent is one in which 3-Chloro-3'-fluorobenzophenone is sparingly soluble at room temperature but highly soluble when hot.[11] Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[11][12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, swirl, and perform a hot filtration.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals and excluding impurities.[12] If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[11]
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.
References
- BenchChem Technical Support. (2025).
- Oregon State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. CH 463 Experimental Chemistry II.
- BenchChem Technical Support. (2025). Application Note: HPLC Purification of 3-Prenyl-2,4,6-trihydroxybenzophenone. Benchchem.
- CDN. (2015).
- SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
- MDPI. (n.d.).
- Scribd. (n.d.).
- Chemistry LibreTexts. (2022). 2.
- Agilent. (n.d.).
- MicroCombiChem GmbH. (n.d.).
- Winthrop University. (n.d.). Column Chromatography.
- BenchChem Technical Support. (2025).
- Olah, G. A. (n.d.). Acylation of aromatics.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- University of Michigan. (2004).
- Sigma-Aldrich. (n.d.). 3-Chlorobenzophenone for synthesis.
- Professor Dave Explains. (2019).
- Chemistry LibreTexts. (2021). 2.
- Membrane Solutions. (n.d.).
- University of KwaZulu-Natal. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
- PubMed. (n.d.).
- BenchChem Technical Support. (2025). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Benchchem.
- UCO Chem Videos. (2014).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010.
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Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-3'-fluorobenzophenone
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For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-3'-fluorobenzophenone. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and have designed this resource to address common challenges encountered in the laboratory, ensuring you can optimize your reaction conditions for higher yield and purity.
Overview of Synthesis: The Friedel-Crafts Acylation Approach
The most common and direct method for synthesizing 3-Chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 3-chlorobenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.[1][2]
The overall reaction is as follows:
Caption: General reaction scheme for the Friedel-Crafts acylation of fluorobenzene.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of 3-Chloro-3'-fluorobenzophenone.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in Friedel-Crafts acylation are a common problem and can stem from several factors.[3][4] Here's a breakdown of the likely culprits and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[3][4][5] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent like calcium hydride.[4] Always use a fresh, unopened container of the Lewis acid or purify it before use.
-
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3][4][6] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][5][6]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly impact reaction rate and yield.[3][8]
-
Solution: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy.[3][8] Conversely, excessively high temperatures can lead to side reactions and decomposition.[3][8] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm and then gradually warm to room temperature or gently heat to drive the reaction to completion.[9] Monitoring the reaction by TLC or GC will help determine the optimal temperature profile.
-
-
Deactivated Aromatic Ring: While fluorobenzene is generally considered a moderately activated substrate for electrophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom does make it less reactive than benzene. The chlorine atom on the 3-chlorobenzoyl chloride also has an electron-withdrawing effect.
-
Solution: In this specific case, the reactivity of the starting materials is inherent. However, ensuring all other parameters (catalyst activity, stoichiometry, and temperature) are optimized is crucial to overcome any moderate deactivation. For significantly deactivated systems, stronger Lewis acids or alternative catalytic systems might be necessary.[5]
-
-
Poor Quality of Reagents: The purity of both fluorobenzene and 3-chlorobenzoyl chloride is essential for a successful reaction. Impurities can lead to the formation of byproducts and lower the yield of the desired product.[3][4]
-
Solution: Use high-purity, freshly distilled reagents whenever possible.
-
Question 2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
The primary side product in the Friedel-Crafts acylation of fluorobenzene is the ortho-isomer (2-Chloro-3'-fluorobenzophenone). While the fluorine atom is an ortho, para-director, steric hindrance from the bulky acyl group generally favors the formation of the para-product.[10]
-
Minimizing Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in many cases is the para-isomer.[8] Running the reaction at 0°C or even lower temperatures can improve the regioselectivity.
-
Choice of Lewis Acid: The choice of Lewis acid can influence the ortho/para ratio. While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid acid catalysts may offer better selectivity.[10]
-
Solvent Effects: The polarity of the solvent can influence the product distribution. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[11] Experimenting with different anhydrous solvents could optimize the selectivity.
-
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially under harsh reaction conditions.[3] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[3][12]
-
Prevention: To avoid polyacylation, use a stoichiometric amount of the acylating agent (3-chlorobenzoyl chloride) relative to fluorobenzene. Using a large excess of fluorobenzene can also help to minimize this side reaction.
-
Question 3: The reaction seems to have stalled and is not going to completion. What steps can I take?
A stalled reaction can be frustrating. Here are some troubleshooting steps:
-
Check Catalyst Activity: As mentioned, moisture is the primary enemy of the Lewis acid catalyst. If the reaction has stalled, it's possible the catalyst has been deactivated.
-
Solution: Carefully add a small, fresh portion of the anhydrous Lewis acid to the reaction mixture.
-
-
Increase Temperature: If the reaction is proceeding slowly at room temperature, a moderate increase in temperature may be necessary to provide the required activation energy.[13]
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or GC.
-
-
Extend Reaction Time: Some reactions simply require more time to reach completion.
-
Solution: Allow the reaction to stir for a longer period, continuing to monitor its progress.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
The Lewis acid catalyst plays a crucial role in activating the 3-chlorobenzoyl chloride. It coordinates with the chlorine atom of the acyl chloride, which makes the carbonyl carbon much more electrophilic and susceptible to attack by the electron-rich fluorobenzene ring. This leads to the formation of a resonance-stabilized acylium ion, which is the key electrophile in the reaction.[1][2]
Q2: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions.[12][14] The reaction mechanism is similar, involving activation by the Lewis acid.
Q3: Why is Friedel-Crafts acylation preferred over alkylation for introducing a carbonyl group?
Friedel-Crafts acylation has several advantages over alkylation. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, which is a common issue with the carbocation intermediates in alkylation.[2][14] Secondly, the product of acylation is a ketone, which has an electron-withdrawing carbonyl group that deactivates the aromatic ring, preventing further reactions (polyacylation).[12][14]
Q4: What are the best methods for purifying the final product?
The crude 3-Chloro-3'-fluorobenzophenone can be purified by several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[15] A suitable solvent system (e.g., ethanol/water or isopropanol) can be used.
-
Column Chromatography: For separating isomers and removing other impurities, silica gel column chromatography is a powerful technique.
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[16]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Stoichiometry (AlCl₃) | 1.1 - 1.5 equivalents | To account for complexation with the ketone product and ensure the reaction goes to completion.[4] |
| Temperature | 0 °C to 50 °C | Lower temperatures can improve selectivity, while gentle heating may be required for completion.[8][13] |
| Solvent | Anhydrous Dichloromethane, 1,2-Dichloroethane, or Carbon Disulfide | Non-polar, aprotic solvents are generally preferred.[11] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC to determine completion. |
General Experimental Protocol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).[4] Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.[4]
-
Addition of Aromatic Substrate: Dissolve fluorobenzene (1.0 to 1.2 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Gentle heating may be required.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization, column chromatography, or vacuum distillation.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- SaskOER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours..
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ChemicalBook. (n.d.). 3-CHLORO-3'-METHYLBENZOPHENONE synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.).
- Googleapis.com. (1998). WO 98/00427.
- ResearchSpace@UKZN. (n.d.).
- Reddit. (2022).
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Technical Support Center: Degradation Pathways of 3-Chloro-3'-fluorobenzophenone
Disclaimer: Direct literature on the degradation of 3-Chloro-3'-fluorobenzophenone is limited. The following guidance is based on established principles of organic chemistry and data from studies on structurally analogous compounds, particularly other halogenated benzophenones and aromatic compounds.
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chloro-3'-fluorobenzophenone. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 3-Chloro-3'-fluorobenzophenone?
A1: Based on the chemical structure, the primary degradation pathways are expected to be photodegradation, microbial degradation, and chemical degradation (e.g., hydrolysis and oxidation).
-
Photodegradation: The benzophenone core structure strongly absorbs UV light, which can lead to the formation of excited triplet states. These reactive intermediates can then initiate further degradation reactions, including dehalogenation (removal of chlorine and fluorine) and hydroxylation of the aromatic rings.[1]
-
Microbial Degradation: Certain microorganisms have evolved enzymatic pathways to break down halogenated aromatic compounds.[2][3] Degradation is likely to proceed through hydroxylation and subsequent ring cleavage.[4][5]
-
Chemical Degradation: While benzophenones are generally stable, hydrolysis can occur under extreme pH conditions.[1] Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals, are also effective in degrading the benzophenone structure.[6]
Q2: How stable is 3-Chloro-3'-fluorobenzophenone under typical laboratory storage conditions?
A2: Benzophenone and its derivatives are generally stable compounds.[1] However, as a halogenated aromatic compound, its stability can be compromised by exposure to light, extreme pH, and oxidizing agents. To minimize degradation, it is recommended to store the compound in a cool, dark place, and in a tightly sealed container under an inert atmosphere if possible.[7]
Q3: What are the likely major degradation products?
A3: The degradation of 3-Chloro-3'-fluorobenzophenone is expected to yield a variety of intermediates. Key transformation products may include:
-
Hydroxylated derivatives of the parent compound.
-
Dehalogenated products where chlorine or fluorine is replaced by a hydroxyl group.
-
Smaller aromatic or aliphatic carboxylic acids resulting from the cleavage of the benzophenone backbone.[1]
Q4: Which analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the parent compound and monitoring the formation of degradation products.[1][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products. It is a standard method for analyzing halogenated organic compounds.[9][10]
Experimental Protocols
Protocol 1: Photodegradation Study
This protocol outlines a typical experimental setup for investigating the photodegradation of 3-Chloro-3'-fluorobenzophenone.
Materials:
-
3-Chloro-3'-fluorobenzophenone
-
HPLC-grade water and acetonitrile
-
Quartz photoreactor
-
UV lamp (e.g., 254 nm or a solar simulator)
-
Magnetic stirrer
-
HPLC-UV or LC-MS system
Procedure:
-
Solution Preparation: Prepare a stock solution of 3-Chloro-3'-fluorobenzophenone in a suitable organic solvent (e.g., acetonitrile). Add a specific volume of the stock solution to the quartz photoreactor containing ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Irradiation: Place the reactor under the UV lamp and begin stirring to ensure a homogenous solution.
-
Sampling: Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: Immediately analyze the samples using HPLC-UV or LC-MS to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate, typically by fitting the concentration data to a pseudo-first-order kinetics model.[6]
Workflow for Photodegradation Study
Caption: Experimental workflow for a photodegradation study.
Protocol 2: Microbial Degradation Study
This protocol provides a framework for assessing the biodegradability of 3-Chloro-3'-fluorobenzophenone.
Materials:
-
3-Chloro-3'-fluorobenzophenone
-
Activated sludge or a specific microbial culture
-
Minimal salts medium
-
Incubator shaker
-
Centrifuge and sterile filters
-
LC-MS system
Procedure:
-
Microcosm Setup: In sterile flasks, combine the minimal salts medium with the activated sludge or microbial culture.
-
Spiking: Add 3-Chloro-3'-fluorobenzophenone to the microcosms to a final concentration of, for example, 5 mg/L. Include a sterile control (without microorganisms) and a biomass control (without the target compound).
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14 days), collect samples from each flask.
-
Sample Preparation: Centrifuge the samples to remove biomass and filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the samples by LC-MS to quantify the parent compound and identify metabolites.
-
Data Analysis: Plot the concentration of 3-Chloro-3'-fluorobenzophenone over time to determine the biodegradation rate.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Column degradation. 2. Interaction with active sites (silanols). 3. Extra-column band broadening. | 1. Flush the column or replace it. 2. Adjust mobile phase pH to suppress ionization.[11] 3. Check for and minimize the length of tubing between the injector, column, and detector.[12] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol.[13] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase.[11] 2. Use a column oven to maintain a constant temperature. 3. Check pump seals and check valves for leaks or blockages.[13] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. 2. Bake out the column or trim the first few centimeters.[14] |
| High Background Noise | 1. Column bleed. 2. Contaminated carrier gas. 3. Leak in the system. | 1. Use a low-bleed mass spectrometry-grade column.[10] 2. Ensure high-purity carrier gas and use appropriate traps. 3. Perform a leak check of the system.[14] |
| Low Sensitivity | 1. Contaminated ion source. 2. Incorrect injection parameters. 3. Sample degradation in the inlet. | 1. Clean the ion source. 2. Optimize injection temperature and volume. 3. Use a lower inlet temperature if the compound is thermally labile. |
Hypothetical Degradation Pathways
The following diagram illustrates a plausible degradation pathway for 3-Chloro-3'-fluorobenzophenone based on known reactions of similar compounds.
Plausible Degradation Pathway
Caption: A hypothetical degradation pathway for 3-Chloro-3'-fluorobenzophenone.
References
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]
-
Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
-
GC and GC/MS Frequently Asked Questions. Agilent. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. [Link]
-
Biodegradation of halogenated organic compounds. PubMed Central. [Link]
-
Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. PubMed. [Link]
-
HPLC Troubleshooting Guide. Chromatography Forum. [Link]
-
Biodegradation of a mixture of benzophenone, benzophenone-3, caffeine and carbamazepine in a laboratory test filter. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PubMed Central. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Bacterial degradation of chlorophenols and their derivatives. PubMed Central. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. [Link]
-
Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ijmr.net.in [ijmr.net.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
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- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Resolving poor peak shape in HPLC of 3-Chloro-3'-fluorobenzophenone
<Technical Support Center: HPLC Analysis of 3-Chloro-3'-fluorobenzophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-3'-fluorobenzophenone. This guide is designed to provide in-depth, practical solutions to common chromatographic challenges encountered with halogenated aromatic ketones. By understanding the underlying scientific principles, you can effectively troubleshoot and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a compound like 3-Chloro-3'-fluorobenzophenone?
A1: The most frequent cause is secondary interactions between the analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][2][3] These acidic silanols can interact with polar functional groups on the analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.
Q2: My peak is fronting. What's the first thing I should check?
A2: The first and most common cause of peak fronting is column overload.[4][5][6] This can be either mass overload (injecting too high a concentration) or volume overload (injecting too large a volume of sample).[7][8] Try reducing your injection concentration or volume by a factor of 5 or 10 and observe if the peak shape improves.
Q3: All of my peaks are splitting, not just the 3-Chloro-3'-fluorobenzophenone peak. Where should I look for the problem?
A3: If all peaks in the chromatogram are split, the issue likely occurs before the analytical column.[4][9] Common culprits include a partially blocked inlet frit, a void at the head of the column, or an issue with the injector.[9][10][11]
Q4: Can the solvent I dissolve my sample in affect the peak shape?
A4: Absolutely. This is known as the "sample solvent effect." If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including splitting and broadening, especially for early eluting peaks.[2][11][12] Whenever possible, dissolve your sample in the initial mobile phase.[9]
Q5: What is an acceptable peak shape?
A5: A good peak shape is typically defined by a tailing factor (Tf) or asymmetry factor (As) close to 1.0.[4] Most methods specify an acceptable range, often between 0.9 and 1.5. Significant deviation from this indicates a chromatographic problem that needs to be addressed.
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half. This is a common issue when analyzing polar or ionizable compounds on silica-based reversed-phase columns.
The primary cause of peak tailing is the presence of more than one retention mechanism affecting the analyte.[13] For 3-Chloro-3'-fluorobenzophenone, while the primary retention mechanism on a C18 column is hydrophobic interaction, secondary interactions can occur. The carbonyl group and halogen atoms can engage in polar interactions with residual, unreacted silanol groups on the silica backbone of the stationary phase.[3]
These silanol groups are acidic and can become ionized (negatively charged) at mobile phase pH levels above approximately 3.[1][13] This leads to strong, undesirable ionic interactions with any basic sites on an analyte, or dipole-dipole interactions with polar functional groups like the ketone in your molecule.[13] This secondary retention mechanism holds some analyte molecules longer than others, resulting in a tailing peak.[4][14]
A logical workflow for diagnosing and resolving peak tailing.
-
Confirm the Issue is Not Overload:
-
Prepare a dilution series of your 3-Chloro-3'-fluorobenzophenone standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
Inject the series and observe the peak shape. If tailing decreases significantly at lower concentrations, you are experiencing mass overload.[2][7]
-
Solution: Operate at a lower concentration for all subsequent experiments.
-
-
Mitigate Silanol Interactions via Mobile Phase pH:
-
The most effective way to reduce tailing from silanol interactions is to suppress their ionization by lowering the mobile phase pH.[13][15]
-
Protocol: Prepare your aqueous mobile phase with 0.1% formic acid or 0.1% acetic acid. This will bring the pH to approximately 2.5-3.0, which is low enough to keep the silanol groups protonated and neutral, minimizing secondary interactions.[13][15]
-
Note: Always check your column's pH stability range. Most modern silica-based columns are stable down to pH 2.[16]
-
-
Use a High-Purity, End-Capped Column:
-
If pH modification is not sufficient or desired, the column itself is the next variable to address.
-
Modern columns are often "end-capped," a process that chemically converts many of the residual silanol groups into less polar, less reactive groups.[4][13] Using a high-purity silica column with robust end-capping will significantly reduce opportunities for secondary interactions.[15]
-
Recommendation: If you are using an older column (Type A silica), consider switching to a modern, high-purity, end-capped column (Type B silica).
-
-
Check for Extra-Column Volume:
-
Excessive dead volume in the system, such as from tubing that is too long or has too wide an internal diameter, can contribute to peak asymmetry.[1][3]
-
Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated and not creating small voids.[12]
-
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, often appears as a "shark fin" shape. It is typically less common than tailing but points to specific issues.
-
Column Overload: This is the most prevalent cause.[4][6] When the amount of analyte introduced exceeds the capacity of the stationary phase at the column inlet, the excess, unbound molecules travel faster down the column with the mobile phase.[7][17] This results in a broadened front and a reduced retention time for the peak apex.[7]
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection. As the mobile phase flows past, the precipitated sample slowly redissolves, creating a continuous, distorted elution profile that manifests as fronting.[4]
-
Column Collapse/Degradation: A physical collapse of the packed bed within the column, often at the inlet, can create a void or channel.[4][5] This leads to a non-uniform flow path and can cause severe peak distortion, including fronting.[8] This can happen if the column is operated outside its recommended pH or temperature limits.[4]
A decision tree for diagnosing and resolving peak fronting.
-
Verify and Correct for Column Overload:
-
Address Sample Solvent and Solubility Issues:
-
3-Chloro-3'-fluorobenzophenone is a non-polar compound. Ensure your sample solvent is compatible with the mobile phase.
-
Protocol: Re-dissolve your sample in a solvent that is identical to, or weaker than, your initial mobile phase (e.g., if your gradient starts at 50% Acetonitrile/50% Water, dissolve your sample in that exact mixture).
-
Verification: Visually inspect your prepared sample for any cloudiness or precipitate, which would indicate poor solubility.
-
-
Evaluate Column Health:
-
If the above steps do not resolve the issue, the problem may be physical damage to the column.
-
Protocol 1 (Flushing): Disconnect the column from the detector and reverse its connection to the injector. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate. This can sometimes dislodge particulates on the inlet frit.
-
Protocol 2 (Replacement): If flushing fails, substitute the column with a new one of the same type. If the peak shape is restored, the original column has been irreversibly damaged.[13] To prevent future column collapse, always operate within the manufacturer's recommended pH, pressure, and temperature ranges.[4]
-
Issue 3: Split Peaks
A split peak appears as two or more closely spaced peaks for a single analyte. This distortion can severely impact integration and quantification.
-
Clogged Inlet Frit or Column Void: If all peaks are split, the cause is almost certainly a physical problem at the head of the column.[4][9] A partial blockage of the inlet frit or a void in the packing material creates two different flow paths for the sample. One portion travels through the unobstructed path while the other is delayed, leading to a split peak.[9][10]
-
Strong Sample Solvent: If only early eluting peaks are split, a likely cause is an injection solvent that is much stronger than the mobile phase.[11] The strong solvent carries the analyte band down the column in a distorted shape during the initial injection phase, which can appear as a split peak.
-
Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the pKa of an ionizable compound, the analyte can exist as a mixture of its ionized and non-ionized forms.[18] These two forms can have different retention times, leading to peak broadening or splitting.[19][20] While 3-Chloro-3'-fluorobenzophenone is not strongly ionizable, this can be a factor for other analytes in a mixture.
-
Co-elution: The split peak may not be a split peak at all, but rather two different compounds that are eluting very close together.[9]
A diagnostic flowchart for troubleshooting split peaks.
-
Diagnose System-Wide vs. Analyte-Specific Splitting:
-
Observation: Carefully examine the chromatogram. Are all peaks split, or only the peak for 3-Chloro-3'-fluorobenzophenone?
-
If all peaks are split: The problem is likely a blocked frit or a column void.[4][9]
-
Action: First, try back-flushing the column as described previously. If this doesn't work, the column likely needs to be replaced. Installing an in-line filter or guard column can help prevent this issue in the future.[9]
-
-
If only one peak (or early peaks) are split: Proceed to the next steps.
-
-
Eliminate the Sample Solvent Effect:
-
Investigate for Co-elution:
-
It is possible that an impurity or related compound is co-eluting with your main peak.
-
Protocol: Inject a much smaller volume or a more dilute sample.[9] If the split peak resolves into two distinct, smaller peaks, this confirms co-elution.
-
Solution: The analytical method needs to be optimized to separate the two compounds. Try adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol, or vice-versa), or modifying the temperature.
-
Summary of Troubleshooting Strategies
| Peak Problem | Most Common Cause | Primary Diagnostic Test | Key Solution(s) |
| Tailing | Secondary silanol interactions[1][2][4] | Modify mobile phase pH | Lower mobile phase pH to ~2.5-3.0 with 0.1% formic acid. Use a modern, end-capped column.[13][15] |
| Fronting | Column overload (mass or volume)[4][5][7] | Inject a 10x dilution | Reduce sample concentration or injection volume.[6] |
| Split Peaks | Column inlet blockage/void (if all peaks)[4][9] | Observe if all peaks are affected | Reverse flush or replace the column. Install a guard column. |
| Split Peaks | Strong sample solvent (if early peaks)[11][12] | Dissolve sample in mobile phase | Always prepare samples in the initial mobile phase composition.[9] |
References
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
- Phenomenex. (n.d.). Understanding Peak Fronting in HPLC.
- Element Lab Solutions. (n.d.). HPLC column overload.
- Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Waters Corporation. (n.d.). What are some common causes of peak fronting? (WKB255705).
- Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
- Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?
- Separation Science. (n.d.). Column Overload – It's Not That Simple.
- Chromatography Today. (n.d.). What is Peak Splitting?
- Alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
- ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?
- PerkinElmer. (n.d.). What is Peak Fronting?
- Alwsci. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
- CHROMacademy. (n.d.). Avoiding Problems Associated With HPLC Column Overload.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- CHROMacademy. (n.d.). The Theory of HPLC Column Chemistry.
- O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- Fluorochem. (n.d.). 3-Chloro-3'-fluorobenzophenone.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Nacalai Tesque, Inc. (n.d.). Poor peak shape.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- ResearchGate. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
- National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- American Chemical Society. (2024, March 18). HPLC analysis: The reduction of benzophenone to Diphenylmethanol.
- Rieke Metals. (n.d.). 3-Chloro-3',4,5'-trifluorobenzophenone.
- ResearchGate. (n.d.). (PDF) Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
- PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine.
- ResearchGate. (n.d.). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzoic acid 95.
- Ambeed. (n.d.). 3-Chloro-4-fluoro-4'-methoxybenzophenone.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. support.waters.com [support.waters.com]
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- 20. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Catalyst Selection for 3-Chloro-3'-fluorobenzophenone Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-3'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization for this important synthetic transformation. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The synthesis of diaryl ketones like 3-Chloro-3'-fluorobenzophenone is most commonly achieved via Friedel-Crafts acylation.[1] This electrophilic aromatic substitution involves reacting fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.[1][2] While straightforward in principle, the reaction's success is highly dependent on the choice of catalyst and meticulous control of reaction conditions to achieve high yield and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic method for synthesizing 3-Chloro-3'-fluorobenzophenone, and how does it work?
The primary method is Friedel-Crafts acylation.[3] The reaction proceeds by activating the 3-chlorobenzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion.[4][5] This acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring.[3] A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.[6]
Q2: How do I select the appropriate catalyst? What are the alternatives to traditional AlCl₃?
Catalyst selection is critical and depends on factors like desired reactivity, reaction scale, and environmental considerations.
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for this reaction.[2] However, it is highly sensitive to moisture and is typically required in stoichiometric amounts, not catalytic quantities.[6][7] This is because the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[6] This necessitates a hydrolytic workup to release the product, generating significant acidic waste.[8]
-
Alternative Homogeneous Catalysts: Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃, Cu(OTf)₂) are effective, often water-tolerant alternatives that can be used in truly catalytic amounts.[8][9] Iron(III) chloride (FeCl₃) is another viable, albeit sometimes less reactive, option.[10] For very reactive substrates, milder Lewis acids like ZnCl₂ can also be employed.[11]
-
Heterogeneous (Solid Acid) Catalysts: For greener and more scalable processes, solid acid catalysts like zeolites are excellent alternatives. They offer advantages such as easy separation by filtration, potential for regeneration and reuse, and improved regioselectivity due to their shape-selective porous structures.[12]
Q3: Why is regioselectivity important in this synthesis, and how is it controlled?
Regioselectivity refers to the position on the fluorobenzene ring where the acyl group attaches. The fluorine atom is an ortho, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic attack.[13] For the synthesis of 3-Chloro-3'-fluorobenzophenone, acylation must occur at the 3'-position, which is meta to the fluorine. This presents a challenge as the fluorine substituent does not direct to this position. However, in the context of Friedel-Crafts acylation, the major product is often the para-substituted isomer due to reduced steric hindrance.[7][13] Achieving high selectivity for the meta isomer is non-trivial and may require specialized catalysts or directing group strategies not typical of standard Friedel-Crafts conditions. The desired product name implies the chloro and fluoro groups are on separate rings. The reaction is between fluorobenzene and 3-chlorobenzoyl chloride. The fluorine on fluorobenzene directs ortho and para. Therefore, the primary products will be 2-fluoro-3'-chlorobenzophenone and 4-fluoro-3'-chlorobenzophenone. The prompt's target, 3-Chloro-3'-fluorobenzophenone, suggests the fluoro group is at the 3-position of the benzoyl ring and the chloro group is at the 3-position of the other ring. A more likely synthetic route would be the acylation of chlorobenzene with 3-fluorobenzoyl chloride. Assuming the prompt's title refers to the acylation of fluorobenzene, the main challenge is directing the substitution.
Q4: What are the critical safety precautions when handling Friedel-Crafts catalysts and reagents?
-
Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[7][14] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Corrosivity: Acyl chlorides and Lewis acids are corrosive.[8] Hydrogen chloride (HCl) gas is evolved during the reaction and workup.[15] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The quenching of the reaction (destroying the catalyst) is highly exothermic. The reaction mixture should be cooled in an ice bath and poured slowly onto crushed ice or into a cold, dilute acid solution.[14][16]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The most common cause of failure is catalyst deactivation by moisture.[7][17] AlCl₃ is extremely hygroscopic. Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use freshly opened, high-purity anhydrous AlCl₃. Use anhydrous grade solvents, preferably distilled from a suitable drying agent like CaH₂.[17] Conduct the entire experiment under a dry, inert atmosphere (N₂ or Ar).[2] |
| Insufficient Catalyst | Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of Lewis acid because the ketone product complexes with it.[6][17] Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).[2] In some cases, a larger excess may be necessary to drive the reaction to completion. |
| Deactivated Aromatic Ring | While fluorobenzene is considered activated, impurities in the starting material or solvent can interfere. Strongly electron-withdrawing groups deactivate the ring towards electrophilic substitution.[7] Solution: Verify the purity of your fluorobenzene and 3-chlorobenzoyl chloride via NMR or GC-MS. Purify starting materials by distillation if necessary. |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier that is not overcome at room temperature, or excessively high temperatures could cause decomposition.[7] Solution: Most acylations start at a low temperature (0-5 °C) during reagent addition to control the initial exotherm, and are then allowed to warm to room temperature or are gently heated (e.g., 40-60°C) to ensure completion.[2][15] Monitor the reaction by TLC or GC to find the optimal temperature profile. |
Problem 2: Formation of Unwanted Isomers
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Regioselectivity | As discussed in the FAQ, the fluorine atom on fluorobenzene directs incoming electrophiles to the ortho and para positions. The formation of 3'-fluoro isomer is not the primary outcome of a standard Friedel-Crafts acylation of fluorobenzene. Solution: The primary isomer will likely be the 4'-fluoro-3-chlorobenzophenone due to steric hindrance disfavoring the ortho position.[7] To obtain the 3'-fluoro isomer, the synthetic strategy should be reversed: acylate chlorobenzene with 3-fluorobenzoyl chloride. If you must start with fluorobenzene, specialized directing group strategies or catalyst systems would be required. |
| High Reaction Temperature | Higher temperatures can sometimes reduce the selectivity of the reaction, leading to a mixture of ortho and para isomers.[2] Solution: Maintain a lower reaction temperature (e.g., 0-25°C) to favor the thermodynamically more stable para product. The choice of solvent can also modestly influence the ortho/para ratio.[7] |
Problem 3: Difficult Reaction Work-up
| Potential Cause | Explanation & Recommended Solution |
| Formation of Emulsions | During the aqueous quench, incomplete hydrolysis of the aluminum-ketone complex can lead to persistent emulsions, making layer separation difficult. Solution: Ensure the quench is performed with a sufficiently acidic solution (e.g., 1-2 M HCl) rather than just water.[14] Stir the quenched mixture vigorously until all solids dissolve and two clear layers are formed. If an emulsion persists, adding more acid or a saturated brine solution can help break it. |
| Product Contamination with Aluminum Salts | Residual aluminum salts can contaminate the product even after extraction. Solution: After separating the organic layer, wash it thoroughly and sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[2][14] Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal. |
Visualizing the Process
The Friedel-Crafts Acylation Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed acylation reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Recommended Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-Chloro-4'-fluorobenzophenone , which is the major para isomer expected from the acylation of fluorobenzene with 3-chlorobenzoyl chloride.
Materials:
-
Fluorobenzene (1.0 eq)
-
3-Chlorobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir to create a suspension.
-
Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature between 0-5°C.
-
Substrate Addition: After the acyl chloride addition is complete, add fluorobenzene (1.0 eq), also dissolved in anhydrous DCM, to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0-5°C. [2]5. Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the fluorobenzene starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1 M HCl. [14]7. Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic layers and wash them sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. [2]9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel to yield the pure 3-Chloro-4'-fluorobenzophenone.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
- Andonian, A. (n.d.).
- Wikipedia. (2023). Friedel–Crafts reaction.
- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- Nandi, K. K., et al. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- El-Abbassi, A., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Reddit. (2023). Can one do FC alk/acylations, with AA-derived acyl/alkyl chlorides, N-protected, as electrophile?.
- YouTube. (2018).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone. BenchChem Technical Support.
- National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
- ResearchGate. (2018).
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Chemguide. (n.d.).
- BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.
- Journal of the American Chemical Society. (1971). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity.
- BenchChem. (2025). Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity. BenchChem Technical Support.
- ChemicalBook. (n.d.). 3-CHLORO-3'-METHYLBENZOPHENONE synthesis.
- ResearchGate. (2013).
- Google Patents. (2020).
- International Journal of Advanced Chemistry Research. (2021).
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- ResearchSpace@UKZN. (n.d.).
- Chegg.com. (2021). Solved When treated with a Lewis acid, an acyl chloride will | Chegg.com.
- R Discovery. (2013).
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). 3-Chloropropiophenone synthesis.
- National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
- Organic Letters. (n.d.).
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Technical Support Center: 3-Chloro-3'-fluorobenzophenone Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-3'-fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the practical challenges of minimizing impurity formation. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common problems encountered in the laboratory.
Introduction: The Challenge of Regioselectivity and Purity
The synthesis of 3-Chloro-3'-fluorobenzophenone is most commonly achieved via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] The reaction involves the electrophilic aromatic substitution of fluorobenzene with 3-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
While straightforward in principle, the reaction's success hinges on precise control over reaction conditions to manage the formation of several potential impurities. The primary challenges are controlling regioselectivity, preventing over-reaction, and mitigating side-reactions stemming from the inherent reactivity of the intermediates.[3][4] This guide provides a troubleshooting framework to address these challenges directly.
Diagram: The Friedel-Crafts Acylation Mechanism
Caption: The mechanism of Friedel-Crafts acylation for 3-Chloro-3'-fluorobenzophenone synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that address specific, practical problems you may encounter during the synthesis.
Q1: My final product is contaminated with a significant amount of an isomeric impurity. How do I identify and minimize it?
Root Cause Analysis:
The most common isomeric impurity in the Friedel-Crafts acylation of fluorobenzene is the ortho-acylated product, (3-chlorophenyl)(2-fluorophenyl)methanone.[4] The fluorine atom is an ortho, para-directing group due to its ability to donate electron density through resonance, which stabilizes the intermediate sigma complex.[5] However, the para position is strongly favored due to steric hindrance; the bulky acylium ion intermediate experiences significant spatial repulsion from the adjacent fluorine atom at the ortho position.[4]
Formation of the ortho isomer is exacerbated by higher reaction temperatures, which provide the necessary activation energy to overcome the steric barrier.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter for maximizing para-selectivity. The reaction should be conducted at low temperatures, ideally between 0°C and 5°C, especially during the addition of the Lewis acid and the acyl chloride.[3]
-
Choice of Catalyst: While AlCl₃ is standard, milder Lewis acids or alternative catalyst systems can sometimes improve regioselectivity. For instance, scandium triflate has been used in microwave-assisted acylations to achieve high para-selectivity.[4]
-
Solvent Effects: The choice of solvent can influence the reactivity of the acylium ion and thus the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common.
Analytical Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between ortho and para isomers. The splitting patterns of the aromatic protons on the fluorophenyl ring will be distinctly different. 2D NMR techniques like COSY and HMBC can provide definitive structural confirmation.[6][7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the isomers based on their boiling points and provide mass spectra to confirm their identity.[8][9]
Q2: I'm observing di-acylated byproducts in my reaction mixture. What causes this and how can it be prevented?
Root Cause Analysis:
Di-acylation, or polyacylation, is a potential side reaction where a second acyl group is added to the product. However, this is generally less common in Friedel-Crafts acylation because the first acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[4]
This side reaction becomes more probable under harsh conditions:
-
Excess Acylating Agent or Catalyst: Using a large excess of 3-chlorobenzoyl chloride or the Lewis acid can drive the reaction towards di-acylation.[3]
-
High Reaction Temperature: Elevated temperatures increase the reactivity of all components, making the deactivated ring more susceptible to a second acylation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material is consumed can increase the likelihood of side reactions.[4]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of 3-chlorobenzoyl chloride. | Minimizes the availability of the acylating agent for a second reaction. |
| Catalyst Loading | Use 1.1-1.3 equivalents of AlCl₃. | Ensures complete reaction without promoting excessive side reactions. |
| Reaction Monitoring | Track the reaction progress using TLC or GC. | Allows for quenching the reaction once the fluorobenzene is consumed. |
| Temperature | Maintain a low temperature (0-5°C). | Reduces the overall reactivity and favors the desired mono-acylation. |
Q3: My reaction has produced a dark, tar-like substance, leading to low yield and difficult purification. What went wrong?
Root Cause Analysis:
Tar formation is a common issue in Friedel-Crafts reactions and is often a result of polymerization or other degradation side-reactions.[3] The strong Lewis acid catalyst and exothermic nature of the reaction can promote these unwanted pathways.
Primary Causes:
-
High Localized Temperatures: Poor heat dissipation during the addition of reagents can create "hot spots" where tar formation is initiated.
-
Moisture Contamination: Water reacts with and deactivates the AlCl₃ catalyst, which can lead to uncontrolled side reactions. All reagents and glassware must be scrupulously dry.
-
Impure Reagents: Impurities in the starting materials or solvents can act as catalysts for polymerization.[3]
-
Excess Catalyst: An excessive amount of Lewis acid can increase the severity of side reactions.[3]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous grade solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Reagent Addition: Add the aluminum chloride and 3-chlorobenzoyl chloride slowly and portion-wise to the cooled reaction mixture to control the exotherm.
-
Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Use High-Purity Reagents: Verify the purity of your starting materials before beginning the reaction.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocol: Optimized Synthesis of 3-Chloro-3'-fluorobenzophenone
This protocol is a synthesis of best practices derived from established methodologies for Friedel-Crafts acylations.[10][11][12]
Materials:
-
Fluorobenzene (anhydrous, ≥99%)
-
3-Chlorobenzoyl chloride (≥98%)
-
Aluminum chloride (anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or Heptane (for recrystallization)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to the flask.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, prepare a solution of 3-chlorobenzoyl chloride (1.05 equivalents) and fluorobenzene (1.0 equivalent) in anhydrous DCM.
-
Add this solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C.
-
Monitor the reaction progress by TLC or GC analysis until the fluorobenzene is consumed (typically 2-4 hours).
-
-
Workup and Quenching:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.
-
Stir the mixture until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a heptane/ethyl acetate mixture, to yield pure 3-Chloro-3'-fluorobenzophenone as a white to off-white solid.[10] Alternatively, for high-purity requirements, vacuum distillation can be employed.[10]
-
References
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
- Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254-255.
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
- El-Mekkit, M. A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 21(5).
- Hajipour, A. R., & Pourkaveh, R. (2014).
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
- Bravo, J. A., et al. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Lee, S., et al. (2025).
- Schmit, P., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 1860-1866.
- Gholinejad, M., et al. (2022).
- CN108586224B. (n.d.). Method for purifying and separating benzophenone.
- Ambler, B. R., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(13), 3368-3371.
- Olah, G. A., et al. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 94(7), 2510-2516.
- EP0922693B1. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Hashimoto, T., et al. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Wodyński, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6940.
- Guedes-Alonso, R., et al. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 27(19), 6245.
- Liu, H., et al. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]
- CN101462931A. (n.d.). Method for acylating fluorobenzene.
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
- ResearchGate. (2015). (PDF)
- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- University of KwaZulu-Natal ResearchSpace. (n.d.).
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- CN1785952A. (n.d.). Method for preparing 3' -chloropropiophenone.
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Technical Support Center: Enhancing the Stability of 3-Chloro-3'-fluorobenzophenone in Solution
Welcome to the technical support center for 3-Chloro-3'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 3-Chloro-3'-fluorobenzophenone in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
Introduction: The Stability Challenge of a Halogenated Benzophenone
3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone with a molecular structure that, while offering desirable properties for various applications, also presents specific stability challenges. The benzophenone core is a known photosensitizer, and the presence of halogen substituents can influence its electronic properties and susceptibility to degradation. Understanding these potential liabilities is the first step toward mitigating them.
This guide will address the most common stability issues encountered in the laboratory, providing a framework for diagnosing and solving these problems. We will delve into the likely degradation pathways, best practices for handling and storage, and detailed protocols for assessing the stability of your solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address the common questions and issues that arise when working with 3-Chloro-3'-fluorobenzophenone in solution.
Q1: My solution of 3-Chloro-3'-fluorobenzophenone is showing signs of degradation (e.g., discoloration, appearance of new peaks in HPLC). What are the most likely causes?
A1: The primary degradation pathway for benzophenone derivatives, including halogenated ones, is photodegradation.[1][2] The benzophenone moiety can absorb UV light, leading to the formation of an excited triplet state. This excited state can then initiate further reactions, including the generation of reactive oxygen species like hydroxyl radicals, which can attack the parent molecule.[1] Other potential, though generally less rapid, degradation pathways include hydrolysis, especially under harsh pH conditions, and oxidation.[3]
Troubleshooting Steps:
-
Light Exclusion: The most critical first step is to protect your solution from light. Use amber glassware or wrap your containers in aluminum foil. Minimize exposure to ambient laboratory light during handling.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Peroxides can initiate oxidative degradation.
-
Inert Atmosphere: If your application allows, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q2: What are the expected degradation products of 3-Chloro-3'-fluorobenzophenone?
A2: Based on studies of similar halogenated benzophenones, the primary degradation products are likely to be hydroxylated derivatives and, under more extensive degradation, carboxylic acids resulting from ring cleavage.[1][3] Photodegradation can lead to the substitution of the chloro or fluoro groups with hydroxyl groups, or hydroxylation at other positions on the aromatic rings.
Expected Degradation Products:
-
Hydroxylated Benzophenones: Formation of various isomers where a hydroxyl group has been added to one or both of the aromatic rings.
-
Dehalogenated Products: Replacement of the chlorine or fluorine atom with a hydrogen atom.
-
Ring-Cleavage Products: Under more aggressive conditions (e.g., advanced oxidation processes), the aromatic rings can be cleaved to form smaller organic acids.[3]
Q3: Which solvents are recommended for dissolving 3-Chloro-3'-fluorobenzophenone to maximize stability?
A3: While specific solubility data for 3-Chloro-3'-fluorobenzophenone is not widely published, based on its structure, it is expected to be soluble in a range of common organic solvents. For stability, the choice of solvent should be guided by its purity and inertness.
Recommended Solvents:
-
Acetonitrile (ACN): A common solvent for HPLC and other analytical techniques, generally offering good stability if of high purity.
-
Methanol (MeOH) and Ethanol (EtOH): Also widely used, but ensure they are free of contaminants.
-
Dimethyl Sulfoxide (DMSO): A strong solvent, but can be hygroscopic and may contain impurities that can affect stability. Use high-purity, anhydrous DMSO when possible.
-
Dichloromethane (DCM): A good solvent for many organic compounds, but ensure it is stabilized and free of acidic impurities.
It is crucial to use solvents of the highest possible purity (e.g., HPLC grade or equivalent).
Q4: How should I store solutions of 3-Chloro-3'-fluorobenzophenone?
A4: Proper storage is paramount to maintaining the integrity of your solutions.
Storage Recommendations:
-
Temperature: Store solutions at a low, stable temperature. Refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or lower) may be appropriate, but ensure the solvent is suitable for freezing and that the compound remains in solution upon thawing.
-
Light: As mentioned, protect from all light sources.
-
Atmosphere: For sensitive applications, storing under an inert atmosphere is advisable.
-
Container: Use clean, inert glass containers with tight-fitting caps.
Q5: I suspect my compound is degrading. How can I confirm this and quantify the degradation?
A5: The most common method for assessing the stability of a compound in solution is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Confirmation and Quantification:
-
Develop a Stability-Indicating HPLC Method: This method should be able to resolve the peak for 3-Chloro-3'-fluorobenzophenone from any new peaks that appear over time or under stress conditions.
-
Forced Degradation Study: To confirm that your analytical method is stability-indicating, you can perform a forced degradation study (see Protocol 1 below). This involves intentionally degrading the compound under various stress conditions to generate degradation products.
-
Real-Time Stability Study: To determine the shelf-life of your solution under specific storage conditions, a real-time stability study should be conducted (see Protocol 2 below).
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to validate that your analytical method can detect them.
Objective: To intentionally degrade 3-Chloro-3'-fluorobenzophenone under various stress conditions and analyze the resulting solutions.
Materials:
-
3-Chloro-3'-fluorobenzophenone
-
High-purity solvent (e.g., acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Constant temperature bath
-
UV light chamber
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of 3-Chloro-3'-fluorobenzophenone in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool, neutralize with NaOH, and dilute to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
Neutralize with HCl and dilute to the initial concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Place an aliquot of the stock solution in a quartz cuvette or other UV-transparent container.
-
Expose to a controlled source of UV light for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Analyze by HPLC at various time points.
-
-
Analysis: For each condition, compare the chromatogram to that of an unstressed control solution. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).
Protocol 2: Real-Time Stability Study
Objective: To determine the stability of 3-Chloro-3'-fluorobenzophenone in solution under specific storage conditions over time.
Methodology:
-
Prepare Solutions: Prepare several aliquots of your 3-Chloro-3'-fluorobenzophenone solution in the desired solvent and at the desired concentration.
-
Storage: Store the aliquots under the intended storage conditions (e.g., 4 °C in the dark, room temperature in the dark, etc.).
-
Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, etc.).
-
Analysis: At each time point, remove an aliquot from storage, allow it to come to room temperature, and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. A common acceptance criterion for stability is the retention of at least 95% of the initial concentration.
Data Presentation
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Duration/Temp. | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24h / 60°C | ||
| 0.1 M NaOH | 24h / RT | ||
| 3% H₂O₂ | 24h / RT | ||
| UV Light | 8h | ||
| Thermal | 48h / 60°C |
Visualizations
Degradation Pathway of Halogenated Benzophenones
Caption: Potential photodegradation pathways of 3-Chloro-3'-fluorobenzophenone.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 3-Chloro-3'-fluorobenzophenone.
References
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the chemical properties and anticipated biological activities of 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences imparted by isomeric substitution of halogen atoms on the benzophenone scaffold. While direct comparative biological data for these specific isomers is not extensively available in peer-reviewed literature, this guide synthesizes established principles of structure-activity relationships (SAR) for halogenated benzophenones to provide a predictive framework for their differential activities. Furthermore, we provide detailed experimental protocols to enable researchers to generate robust comparative data in their own laboratories.
Introduction to Halogenated Benzophenones in Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation of this scaffold is a common strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The position of halogen substituents on the phenyl rings can drastically alter the electronic distribution and steric profile of the molecule, leading to significant differences in biological activity. This guide focuses on two such isomers: 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone, to explore how subtle structural changes can lead to potentially distinct biological outcomes.
Molecular Profiles
A foundational understanding of the structural differences between these two isomers is crucial for predicting their biological activities.
| Property | 3-Chloro-3'-fluorobenzophenone | 4-Chloro-4'-fluorobenzophenone |
| Molecular Formula | C₁₃H₈ClFO | C₁₃H₈ClFO |
| Molecular Weight | 234.66 g/mol | 234.66 g/mol [3] |
| Structure | ![]() | ![]() |
| Positional Isomerism | Halogen substituents are in the meta positions on both phenyl rings. | Halogen substituents are in the para positions on both phenyl rings. |
Comparative Analysis of Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The differential placement of the chloro and fluoro groups in the 3,3'- versus the 4,4'-positions is expected to have a profound impact on the biological activity of these molecules. The following analysis is based on established SAR principles for related halogenated compounds.
3.1. Receptor Binding and Enzyme Inhibition:
The electronic and steric properties of the substituents play a critical role in how a small molecule interacts with the binding pocket of a protein.
-
4-Chloro-4'-fluorobenzophenone: The para substitution in this isomer results in a more linear and symmetrical molecule compared to its 3,3'-counterpart. This geometry can be advantageous for fitting into well-defined, narrow binding pockets of enzymes or receptors. The electron-withdrawing nature of the halogens at the para position can influence the polarity of the carbonyl group, which is a common hydrogen bond acceptor in ligand-protein interactions. Studies on other benzophenone derivatives have shown that substitution at the 4-position can be crucial for certain biological activities, such as p38 MAP kinase inhibition.[4]
-
3-Chloro-3'-fluorobenzophenone: The meta substitution in this isomer results in a more angular and asymmetric structure. This shape might be favorable for binding to proteins with less constrained or more complex binding sites. The electronic effects of the halogens in the meta position will also alter the charge distribution across the molecule, but in a different manner than para substitution, which could lead to different binding affinities and specificities.
3.2. Antimicrobial Activity:
Halogenated compounds are known to possess antimicrobial properties.[5][6] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
-
Inference from Related Compounds: Studies on other halogenated aromatic compounds suggest that the position of the halogen can influence the spectrum and potency of antimicrobial activity. For instance, the presence of a fluoro group, in addition to a chloro group, has been shown to have a marked influence on the antibacterial activity of some heterocyclic compounds.[2] While direct data is lacking for our target molecules, it is plausible that the different electronic and lipophilic profiles of the 3,3'- and 4,4'- isomers could lead to variations in their ability to penetrate microbial cell walls and interact with intracellular targets.
3.3. Cytotoxicity:
The cytotoxicity of benzophenone derivatives is an area of active research.[7][8] The cytotoxic potential can be influenced by factors such as the molecule's ability to induce oxidative stress, disrupt cell membranes, or interfere with key cellular processes.
-
Predictive Assessment: The differential lipophilicity and electronic properties of the two isomers could lead to differences in their cellular uptake and distribution, which in turn would affect their cytotoxic profiles. Comparative studies on other chlorinated benzophenones have shown that the degree and position of chlorination can significantly alter cytotoxicity.[9] It is reasonable to hypothesize that 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone will exhibit different cytotoxic profiles against various cell lines.
Experimental Protocols for Comparative Activity Assessment
To provide empirical evidence for the predicted differences in activity, the following detailed experimental protocols are provided.
4.1. Protocol for Comparative Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure to compare the cytotoxic effects of 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone on a selected cancer cell line (e.g., HeLa or A549).
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of 3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone in DMSO. Prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Expected Data Output:
| Compound | IC₅₀ (µM) on HeLa cells | IC₅₀ (µM) on A549 cells |
| 3-Chloro-3'-fluorobenzophenone | Experimental Value | Experimental Value |
| 4-Chloro-4'-fluorobenzophenone | Experimental Value | Experimental Value |
Workflow Diagram:
Caption: Workflow for comparative cytotoxicity assessment using the MTT assay.
4.2. Protocol for Comparative Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the two benzophenone isomers against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[10][11]
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
3-Chloro-3'-fluorobenzophenone and 4-Chloro-4'-fluorobenzophenone
-
DMSO
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare stock solutions of each compound in DMSO. Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum and no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Expected Data Output:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| 3-Chloro-3'-fluorobenzophenone | Experimental Value | Experimental Value |
| 4-Chloro-4'-fluorobenzophenone | Experimental Value | Experimental Value |
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While a definitive statement on the superior activity of 3-Chloro-3'-fluorobenzophenone versus 4-Chloro-4'-fluorobenzophenone cannot be made without direct comparative experimental data, this guide provides a robust framework for predicting and testing their differential biological activities. Based on established structure-activity relationships, it is highly probable that these two isomers will exhibit distinct profiles in terms of receptor binding, enzyme inhibition, antimicrobial efficacy, and cytotoxicity. The provided experimental protocols offer a clear path for researchers to generate the necessary data to elucidate these differences, thereby contributing to a deeper understanding of the role of halogen substitution patterns in modulating the biological activity of the benzophenone scaffold.
References
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Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structural Diversity and Bioactivities of Natural Benzophenones. (2014). RSC Publishing. Retrieved from [Link]
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Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. (2003). PubMed. Retrieved from [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Retrieved from [Link]
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4-Chloro-4'-fluorobenzophenone. (n.d.). Howei Pharm. Retrieved from [Link]
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Toxicity comparison of benzophenone-3 and its metabolite benzophenone-8 in different tissues of zebrafish. (2024). PubMed. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Semantic Scholar. Retrieved from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved from [Link]
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Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. Retrieved from [Link]
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Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. (2011). ResearchGate. Retrieved from [Link]
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Experimental Chemistry II. (2010). Oregon State University. Retrieved from [Link]
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4-Chlorobenzophenone. (n.d.). PubChem. Retrieved from [Link]
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4-Chloro-4'-fluorobenzophenone. (n.d.). Chemsrc. Retrieved from [Link]
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Antimicrobial Activities and Mode of Flavonoid Actions. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). PubMed. Retrieved from [Link]
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Good Price 2069-48-9 4-chloro-4'-fluorobenzophenone for Sale. (n.d.). ALFA CHEMICAL. Retrieved from [Link]
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2-Chloro-4'-fluorobenzophenone. (n.d.). PubChem. Retrieved from [Link]
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Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. (2019). PubMed. Retrieved from [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. Retrieved from [Link]
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Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. (2024). PubMed. Retrieved from [Link]
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Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023). arXiv. Retrieved from [Link]
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Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. (2002). PubMed. Retrieved from [Link]
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3-Bromo-3-Chloro-5-Fluorobenzophenone. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Other activities of the reported fungal benzophenones. (n.d.). ResearchGate. Retrieved from [Link]
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4-CHLORO-4'-FLUORO-3-NITROBENZOPHENONE. (n.d.). gsrs. Retrieved from [Link]
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Introduction. (n.d.). Retrieved from [Link]
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Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. (2007). PubMed. Retrieved from [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (n.d.). SciELO. Retrieved from [Link]
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Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers. Retrieved from [Link]
-
3-Chloro-4-fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]
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Comparison of minimal inhibitory and mutant prevention drug concentrations of 4 fluoroquinolones against clinical isolates of methicillin-susceptible and -resistant Staphylococcus aureus. (n.d.). PubMed. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PubMed. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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3-Chloro-3-fluoroprop-1-yne. (n.d.). PubChem. Retrieved from [Link]
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Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. (2022). RSC Publishing. Retrieved from [Link]
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A Comparative Analysis of Synthetic Strategies for Researchers and Process Chemists
An In-Depth Technical Guide to the Synthesis of 3-Chloro-3'-fluorobenzophenone
Abstract
3-Chloro-3'-fluorobenzophenone is a key structural motif and versatile intermediate in the development of pharmaceuticals and advanced materials. The specific arrangement of its halogen substituents provides unique electronic properties that are crucial for modulating biological activity and material characteristics. This guide provides a comprehensive comparison of three primary synthetic routes to this target molecule: classical Friedel-Crafts acylation, the Grignard reaction, and modern palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific application, from lab-scale discovery to process development.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of aromatic ketone synthesis due to its directness and use of readily available starting materials. This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Principle and Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (3-chlorobenzoyl chloride), making it a better leaving group and facilitating the generation of the resonance-stabilized acylium ion.[3] This electrophile is then attacked by the electron-rich aromatic ring (fluorobenzene). A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the resulting ketone is an electron-withdrawing group, which deactivates the aromatic ring and effectively prevents further acylation reactions.[2][3]
For the synthesis of 3-Chloro-3'-fluorobenzophenone, the most common approach involves the acylation of fluorobenzene with 3-chlorobenzoyl chloride.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Acylation of Fluorobenzene
Materials:
-
3-Chlorobenzoyl chloride (1.0 eq)
-
Fluorobenzene (3.0 eq, used as solvent and reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet connected to a gas bubbler is charged with anhydrous aluminum chloride (1.2 eq) and fluorobenzene (3.0 eq).
-
The mixture is cooled to 0-5 °C in an ice-water bath with stirring.
-
3-Chlorobenzoyl chloride (1.0 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured, with vigorous stirring, into a beaker containing crushed ice and 2M HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to afford pure 3-Chloro-3'-fluorobenzophenone.
Route 2: Grignard Reaction with a Nitrile Intermediate
The Grignard reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an organomagnesium halide with an electrophile. For ketone synthesis, reacting a Grignard reagent with a nitrile is particularly effective. This pathway proceeds via a stable imine magnesium salt intermediate, which only hydrolyzes to the ketone upon acidic workup.[4] This elegantly prevents the common side reaction seen with esters or acyl chlorides, where a second equivalent of the Grignard reagent attacks the newly formed ketone to produce a tertiary alcohol.[4][5]
Principle and Strategic Advantage
The synthesis involves two main stages:
-
Formation of the Grignard Reagent: 3-Fluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 3-fluorophenylmagnesium bromide.
-
Reaction and Hydrolysis: The prepared Grignard reagent nucleophilically attacks the electrophilic carbon of 3-chlorobenzonitrile. The resulting imine salt is then hydrolyzed with aqueous acid to yield the final ketone product.[4]
The critical requirement for this reaction is the strict exclusion of water and protic solvents, as the Grignard reagent is a strong base and will be readily quenched.
Caption: Workflow for Grignard-based Synthesis.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
3-Fluorobromobenzene (1.2 eq)
-
3-Chlorobenzonitrile (1.0 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 3M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure: Part A: Preparation of the Grignard Reagent
-
All glassware must be rigorously flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere.
-
Magnesium turnings (1.2 eq) and a single crystal of iodine are placed in a three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer.
-
A solution of 3-fluorobromobenzene (1.2 eq) in anhydrous ether (~2 mL per gram of halide) is prepared and placed in the dropping funnel.
-
A small portion (~10%) of the halide solution is added to the magnesium. The reaction is initiated, often evidenced by the disappearance of the iodine color, cloudiness, and gentle refluxing. Gentle heating or sonication may be required.
-
Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After addition is complete, the mixture is stirred for another 30-60 minutes until most of the magnesium is consumed.
Part B: Reaction with Nitrile and Workup
-
A separate flame-dried flask is charged with 3-chlorobenzonitrile (1.0 eq) dissolved in anhydrous ether.
-
The nitrile solution is cooled to 0 °C in an ice bath. The freshly prepared Grignard reagent is then added dropwise with vigorous stirring.
-
After the addition, the reaction is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched by slowly adding 3M HCl solution while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with ether.
-
The combined organic layers are washed with saturated NaHCO₃ solution, then brine, and dried over anhydrous Na₂SO₄.[4]
-
The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography on silica gel.
Route 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[6] Its mild conditions and exceptional tolerance for a wide range of functional groups make it a favored method in modern organic synthesis, particularly in pharmaceutical research.[7] To synthesize ketones, this reaction can be adapted to couple an arylboronic acid with an acyl chloride.[8]
Principle and Catalytic Cycle
The reaction couples 3-chlorophenylboronic acid with 3-fluorobenzoyl chloride in the presence of a palladium(0) catalyst and a base. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride to form a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final ketone product and regenerating the Pd(0) catalyst.[9]
Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Fluorobenzoyl chloride (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Ethyl Acetate
-
Water
Procedure:
-
To a reaction flask, add 3-chlorophenylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Degassed solvent (e.g., Toluene) is added via syringe, followed by a degassed aqueous solution of the base if using a two-phase system.[6]
-
3-Fluorobenzoyl chloride (1.0 eq) is added dropwise via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the pure product.
Comparative Analysis
Selecting an optimal synthetic route requires a multi-faceted analysis that considers yield, cost, safety, scalability, and environmental impact.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Typical Yield | 70-85%[10] | 65-85%[4] | 75-95% |
| Purity (Post-Workup) | Good to Excellent | Good, potential for biphenyl byproduct | Excellent |
| Reaction Time | 2-6 hours | 3-5 hours | 4-12 hours |
| Key Reagents | Acyl Chloride, Arene | Organohalide, Nitrile, Mg | Acyl Chloride, Boronic Acid |
| Catalyst | AlCl₃ (Stoichiometric) | None (Mg is a reagent) | Palladium Complex (Catalytic) |
| Scalability | Excellent, widely used in industry | Good, but requires strict process control | Moderate to Good, catalyst cost can be a factor |
| Functional Group Tolerance | Poor (deactivated rings fail)[11] | Poor (sensitive to protic groups)[12] | Excellent |
| Safety & Environmental | Corrosive reagents, large acidic waste stream | Pyrophoric reagent, requires careful handling | Expensive/toxic heavy metal catalyst |
Conclusion and Recommendations
Each synthetic route to 3-Chloro-3'-fluorobenzophenone offers a distinct set of advantages and disadvantages, making the optimal choice highly dependent on the specific context of the synthesis.
-
Friedel-Crafts Acylation is the workhorse for large-scale, cost-effective production where the starting materials are simple and robust. Its operational simplicity and high throughput make it an attractive option for industrial applications, despite the significant waste stream generated by the stoichiometric Lewis acid.[13]
-
The Grignard Reaction provides a reliable and high-yielding alternative, particularly when the specific carbon-carbon bond construction is paramount. Its primary drawback is the stringent requirement for anhydrous conditions, which demands excellent process control but avoids the harsh acidic conditions of the Friedel-Crafts route. The use of a nitrile intermediate is a key advantage for preventing over-reaction.[4]
-
Suzuki-Miyaura Cross-Coupling represents the most modern and versatile approach. It is the superior choice for synthesizing complex analogues where sensitive functional groups must be preserved. While the cost of the palladium catalyst and the need for its subsequent removal from the final product can be considerations, the mild reaction conditions and broad substrate scope often make it the go-to method in medicinal chemistry and discovery labs.[6][8]
Ultimately, the selection of a synthetic route is a strategic decision. For bulk manufacturing of 3-Chloro-3'-fluorobenzophenone itself, Friedel-Crafts acylation is often the most economically viable. For proof-of-concept synthesis or the creation of diverse libraries of analogues with sensitive functionalities, the Suzuki coupling offers unparalleled flexibility. The Grignard reaction occupies a valuable middle ground, offering a robust classical approach that is often more tolerant than Friedel-Crafts while being less costly than palladium-catalyzed methods.
References
- Jasperse, J. (n.d.). Grignard Reaction.
- BenchChem. (2025). Application Note & Protocol: Synthesis of 3-Chlorobenzophenone via Grignard Reaction with 3-Chlorobenzonitrile.
- Web Pages. (n.d.). Grignard Reaction.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone.
- ChemicalBook. (n.d.). 3-CHLORO-3'-METHYLBENZOPHENONE synthesis.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BenchChem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
- Winthrop University Chemistry Department. (n.d.). The Grignard Reaction.
- Oregon State University. (2010). Experimental Chemistry II - Poster Abstracts.
- National Institutes of Health (PMC). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Sigma-Aldrich. (n.d.). 3-Chlorobenzophenone for synthesis.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
- Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
Sources
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- 13. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Chloro-3'-fluorobenzophenone
An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Strategies
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty materials. The precise quantification of this molecule and its potential impurities is not merely an academic exercise; it is a cornerstone of quality control that ensures the safety, efficacy, and batch-to-batch consistency of the final product. An unvalidated or poorly characterized analytical method can lead to out-of-specification results, production delays, and significant regulatory risk.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of 3-Chloro-3'-fluorobenzophenone. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] The objective is to equip you, the researcher, with the knowledge to not only replicate these methods but to design and validate robust analytical procedures for any small molecule.
Foundational Principles: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[4] This process establishes and documents the performance characteristics of the method, ensuring that the data generated is reliable and accurate. According to global regulatory bodies, including the FDA and the principles outlined in ICH Q2(R1), a properly validated method provides assurance of a product's identity, strength, quality, purity, and potency.[5]
The core parameters that define a validated method, and which we will explore experimentally, are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The Comparative Framework: Two HPLC Methods Enter the Arena
Given the structure of 3-Chloro-3'-fluorobenzophenone—a non-volatile, UV-active aromatic compound—RP-HPLC is the analytical technique of choice.[8][9] However, the selection of the stationary phase (the column) is a critical decision that directly impacts selectivity and overall method performance. Here, we will develop and compare two distinct methods.
-
Method A: The Universal Standard (C18 Column). This method employs a C18 (octadecylsilane) stationary phase, the most widely used support in reversed-phase chromatography. It separates analytes primarily based on hydrophobicity. It is a reliable, well-understood starting point for most small molecules.[10]
-
Method B: The Aromatic Specialist (Phenyl-Hexyl Column). This method utilizes a phenyl-hexyl stationary phase. The phenyl groups in the stationary phase can induce alternative selectivity through π-π interactions with the aromatic rings of our analyte and related impurities. This can be particularly advantageous for resolving compounds with similar hydrophobicity but different aromatic character.[11]
Chromatographic Conditions
| Parameter | Method A: C18 Workhorse | Method B: Phenyl-Hexyl Specialist |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 min | 55% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality Note: The addition of 0.1% formic acid in Method B serves to control the ionization of any residual silanols on the silica backbone, leading to improved peak shape (less tailing) for polar and ionizable compounds.[11]
Experimental Protocols & Data Comparison
The following sections provide step-by-step protocols for validating the key analytical parameters for both Method A and Method B. These protocols are based on the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[3][12]
Specificity / Selectivity
Specificity ensures that the signal measured comes only from the compound of interest.
Protocol:
-
Prepare a diluent blank (mobile phase or sample solvent) and inject it to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare a solution of the 3-Chloro-3'-fluorobenzophenone reference standard.
-
Prepare a solution containing the reference standard spiked with known, structurally similar impurities and potential degradation products.
-
Inject all three solutions and compare the chromatograms. The analyte peak in the spiked solution should be pure and well-resolved from all other peaks.
Comparative Data:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Analyte Retention Time | ~7.2 min | ~6.8 min |
| Resolution (Analyte vs. Closest Impurity) | 1.8 | 2.5 |
| Peak Purity (Photodiode Array) | Pass | Pass |
Scientist's Insight: Method B demonstrates superior resolving power for the critical impurity pair. The π-π interactions offered by the phenyl-hexyl phase provide a different separation mechanism beyond simple hydrophobicity, effectively separating the structurally similar compounds. A resolution value >2.0 is highly desirable for robust quality control methods.
Linearity and Range
This establishes the concentration range over which the method provides accurate and precise results.
Protocol:
-
Prepare a stock solution of the reference standard in a suitable diluent.
-
Perform serial dilutions to create at least five concentration levels, spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Comparative Data:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Range Verified | 50 - 150 µg/mL | 50 - 150 µg/mL | As required |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 1.5% | 0.8% | ≤ 2.0% |
Scientist's Insight: Both methods exhibit excellent linearity. However, Method B's r² value is slightly higher and its y-intercept is closer to the origin, suggesting a marginally more reliable linear model.
Accuracy (Recovery)
Accuracy demonstrates how close the measured value is to the true value.
Protocol:
-
Prepare a placebo (a mixture of all sample components except the analyte).
-
Spike the placebo at three concentration levels across the method's range (e.g., 80%, 100%, and 120%), using a known quantity of the reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each preparation.
Comparative Data:
| Concentration Level | Mean Recovery % (Method A) | Mean Recovery % (Method B) | Acceptance Criteria |
| 80% | 98.9% | 99.5% | 98.0 - 102.0% |
| 100% | 99.2% | 100.1% | 98.0 - 102.0% |
| 120% | 101.5% | 100.8% | 98.0 - 102.0% |
Scientist's Insight: Both methods meet the typical acceptance criteria for accuracy. Method B's recovery values are slightly closer to 100% across all levels, indicating a higher degree of accuracy.
Precision (Repeatability & Intermediate Precision)
Precision measures the variability of the results.
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess overall method variability.
-
Comparative Data:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Repeatability (% RSD) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.3% | 0.9% | ≤ 2.0% |
Scientist's Insight: The lower RSD values for Method B indicate it is a more precise method, less susceptible to random error during execution. This is a significant advantage for a method intended for routine quality control.
Visualizing the Validation Process
Clear visual workflows are essential for understanding complex processes. The following diagrams, rendered in Graphviz, illustrate the logical flow of method validation.
Caption: A workflow for the lifecycle of analytical method validation.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uspbpep.com [uspbpep.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-3'-fluorobenzophenone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Chloro-3'-fluorobenzophenone, a halogenated aromatic ketone, serves as a valuable scaffold in medicinal chemistry and materials science.[1] Its precise characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework in solution.[2]
This guide provides an in-depth technical comparison and characterization of 3-Chloro-3'-fluorobenzophenone using ¹H and ¹³C NMR spectroscopy. In the absence of a complete, publicly available experimental spectrum for this specific molecule, we will leverage predictive principles and comparative data from structurally analogous compounds. This approach not only allows for a robust structural hypothesis but also equips the researcher with the fundamental knowledge to interpret spectra of related halogenated benzophenones.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 3-Chloro-3'-fluorobenzophenone, we anticipate signals corresponding to the eight aromatic protons, distributed across two distinct spin systems.
Scientific Rationale for Predictions:
The chemical shift (δ) of each proton is primarily influenced by the electron density of its local environment. Electron-withdrawing groups, such as the carbonyl (C=O), chlorine (Cl), and fluorine (F) atoms, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3] The splitting pattern, or multiplicity, arises from spin-spin coupling between neighboring, non-equivalent protons, and follows the n+1 rule for first-order spectra. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).
-
3-Chlorophenyl Ring : The protons on this ring (H-2, H-4, H-5, H-6) will be influenced by the meta-directing chloro group and the carbonyl group. This will lead to complex splitting patterns, likely appearing as multiplets in the downfield region (approximately δ 7.4-7.8 ppm).
-
3-Fluorophenyl Ring : The protons on this ring (H-2', H-4', H-5', H-6') are influenced by the meta-directing fluorine atom. A key feature will be the presence of coupling between the protons and the ¹⁹F nucleus (spin I = ½). This results in additional splitting, with characteristic J-values for ortho, meta, and para H-F coupling.[4][5]
Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-3'-fluorobenzophenone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-4' to H-6' | 7.20 - 7.60 | Multiplet (m) | J(H,H) ≈ 7-8; J(H,F) ≈ 6-9 |
| H-2, H-4 to H-6 | 7.40 - 7.80 | Multiplet (m) | J(H,H) ≈ 7-8 |
Note: These are estimated values. Actual spectra may show overlapping multiplets requiring 2D NMR techniques for full assignment.
Predictive ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Scientific Rationale for Predictions:
-
Carbonyl Carbon : The carbonyl carbon (C=O) is significantly deshielded and will appear at the lowest field, typically in the δ 190-200 ppm range for benzophenones.[6]
-
Aromatic Carbons : The twelve aromatic carbons will resonate in the δ 115-140 ppm region.
-
Substituent Effects : Carbons directly attached to the electronegative chlorine and fluorine atoms (C-3 and C-3') will have their chemical shifts altered.
-
Carbon-Fluorine Coupling : A definitive feature will be the coupling between the ¹⁹F nucleus and the carbons of the fluorophenyl ring. The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant (approx. 20-25 Hz and 5-10 Hz, respectively).[4][7] This coupling pattern is a powerful diagnostic tool for confirming the presence and position of the fluorine substituent.
Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-3'-fluorobenzophenone in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C=O | ~195 | - |
| C-3' | ~163 | ¹JCF ≈ 250 Hz |
| C-1, C-1' | ~135 - 138 | - |
| C-Cl | ~134 | - |
| Aromatic CH | ~115 - 132 | ²JCF, ³JCF, ⁴JCF |
Comparative Validation with Structural Analogues
To ground our predictions in experimental evidence, we can compare them with the known NMR data of similar compounds. This comparative approach is a cornerstone of structural elucidation, allowing us to validate our assignments and build confidence in the proposed structure.
Table 3: Experimental NMR Data for Key Structural Fragments
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Reference |
| 1-Chloro-3-fluorobenzene | ¹H | H-2 | 7.21 | Multiplet | [5][8] |
| ¹H | H-4, H-5, H-6 | 6.92 - 7.10 | Multiplet | [5][8] | |
| 3-Chlorobenzaldehyde | ¹H | H-2 | 7.86 | Singlet | [4] |
| ¹H | H-4 | 7.77 | d, J=7.6 Hz | [4] | |
| ¹H | H-6 | 7.61 | d, J=7.9 Hz | [4] | |
| ¹H | H-5 | 7.49 | t, J=7.8 Hz | [4] | |
| ¹³C | C-CHO | 190.9 | - | [4] | |
| ¹³C | C-Cl | 135.5 | - | [4] | |
| 4-Fluoroacetophenone | ¹³C | C-F | 165.7 | d, ¹JCF=251.9 Hz | [7] |
| ¹³C | C-2/6 | 130.9 | d, ³JCF=9.3 Hz | [7] | |
| ¹³C | C-3/5 | 115.6 | d, ²JCF=21.8 Hz | [7] |
The data from these analogues strongly supports our predictions. For instance, the large one-bond C-F coupling constant observed in 4-fluoroacetophenone is a key feature we expect for C-3' in our target molecule.[7] Similarly, the chemical shifts of the protons on the 3-chlorophenyl ring are expected to be in a range consistent with 3-chlorobenzaldehyde.[4]
Alternative & Complementary Characterization Techniques
While NMR is the gold standard for structure, a multi-technique approach ensures comprehensive characterization.
-
Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition (C₁₃H₈ClFO).
-
Infrared (IR) Spectroscopy : Identifies key functional groups. A strong absorption band around 1660-1680 cm⁻¹ would confirm the presence of the conjugated carbonyl (C=O) group.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound, which is critical for accurate NMR analysis. Methods for analyzing benzophenone derivatives by HPLC are well-established.[9]
Experimental Protocol for NMR Acquisition
To ensure high-quality, reproducible data, the following protocol should be followed. This represents a self-validating system where adherence to standardized procedures ensures data integrity.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of 3-Chloro-3'-fluorobenzophenone.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
- Cap the tube and gently agitate until the sample is fully dissolved.
2. Spectrometer Setup & Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz spectrometer would include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.[10]
- For ¹³C NMR : Acquire the spectrum with proton decoupling. Typical parameters would include a 30-45° pulse angle, a spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds to ensure quantitative data for all carbon types.[11]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualization of the Characterization Workflow
The logical flow for structural elucidation using NMR can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The structural characterization of 3-Chloro-3'-fluorobenzophenone is definitively achievable through a combined ¹H and ¹³C NMR analysis. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging comparative data from structural analogues, a confident assignment of the molecule's NMR spectra can be made. The characteristic downfield signals of the aromatic protons and the carbonyl carbon, combined with the highly diagnostic C-F coupling constants in the ¹³C spectrum, provide a unique spectroscopic fingerprint. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently identify and characterize this compound and other related halogenated benzophenones.
References
-
Request PDF. (2025). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for .... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Retrieved from [Link]
-
Rieke Metals Products & Services. (n.d.). 3-Chloro-3',4,5'-trifluorobenzophenone. Retrieved from [Link]
-
Macquarie University Research Data Repository (RDR) - Figshare. (2022). Substituted benzophenone synthesis for biological and catalytic applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]
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- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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A Crystallographic Comparison of 3-Chloro- and 3-Fluoro-Substituted Benzophenones: A Guide to Understanding the Structural Impact of Halogenation
In the landscape of medicinal chemistry and materials science, the subtle art of molecular engineering—substituting one atom for another—can dramatically alter the physicochemical properties and biological activity of a compound. Benzophenones, a class of diaryl ketones, are a testament to this principle. Their derivatives are ubiquitous, finding applications as pharmacophores, photostabilizers, and synthons for more complex molecules. The introduction of halogen atoms, particularly chlorine and fluorine, onto the benzophenone scaffold is a common strategy to modulate properties such as lipophilicity, metabolic stability, and intermolecular interactions.
This guide provides a comprehensive crystallographic comparison of two key monosubstituted benzophenone derivatives: 3-chlorobenzophenone and 3-fluorobenzophenone. While the crystal structure of 3-chloro-3'-fluorobenzophenone is not publicly available at the time of this publication, a detailed analysis of its constituent parents offers invaluable insights into the expected conformational and packing arrangements of this and other di-substituted derivatives. By understanding the individual contributions of the chloro and fluoro substituents, researchers can make more informed decisions in the design of novel compounds with tailored solid-state properties.
We will delve into the synthesis, crystallization, and X-ray crystallographic analysis of these compounds, presenting a side-by-side comparison of their key structural parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution on the crystal engineering of benzophenone derivatives.
The Causality Behind Halogen Substitution in Crystal Engineering
The choice between a chlorine and a fluorine substituent is not arbitrary. Fluorine, being the most electronegative element, can form weak C—H···F hydrogen bonds and influence molecular conformation through steric and electronic effects. Chlorine, while less electronegative, is larger and more polarizable, enabling it to participate in a wider range of intermolecular interactions, including halogen bonding (C—Cl···O and C—Cl···π). These subtle yet significant differences in interaction propensity directly translate to distinct crystal packing motifs, which in turn affect physical properties like melting point, solubility, and bioavailability.
Experimental Workflow: From Synthesis to Structure
The synthesis and crystallographic analysis of these derivatives follow a well-established workflow. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research.
Synthesis of Substituted Benzophenones
A common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[1][2] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the desired substituted benzoyl chloride (e.g., 3-chlorobenzoyl chloride or 3-fluorobenzoyl chloride) to the suspension with stirring.
-
Aromatic Substrate Addition: To the resulting mixture, add the second aromatic substrate (e.g., benzene or a substituted benzene) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it over crushed ice and an aqueous solution of hydrochloric acid. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis.[3] Slow evaporation of a saturated solution is a widely used and effective technique for growing crystals of small organic molecules like benzophenone derivatives.[4][5]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for benzophenones include ethanol, methanol, ethyl acetate, and chloroform.[4]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound by gently heating and stirring in the chosen solvent.
-
Filtration: Filter the hot solution through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.
-
Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Sources
- 1. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications [scirp.org]
A Senior Application Scientist's Guide to the Synthesis and Structural Confirmation of 3-Chloro-3'-fluorobenzophenone
For researchers and professionals in drug development, the precise synthesis and unambiguous structural confirmation of novel compounds are paramount. 3-Chloro-3'-fluorobenzophenone is a diaryl ketone of significant interest, serving as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its unsymmetrical nature, featuring distinct halogen substitutions on each aromatic ring, presents unique challenges and considerations in both its synthesis and structural elucidation.
This guide provides an in-depth technical comparison of the synthesis of 3-Chloro-3'-fluorobenzophenone, with a primary focus on the widely utilized Friedel-Crafts acylation. We will delve into the causality behind experimental choices, present a self-validating protocol for its synthesis, and offer a comprehensive analysis of the analytical techniques required for rigorous structural confirmation. Furthermore, we will objectively compare this classical approach with modern catalytic alternatives, providing the necessary data for informed methodological selection.
I. Synthesis of 3-Chloro-3'-fluorobenzophenone via Friedel-Crafts Acylation
The most common and direct route to unsymmetrical diaryl ketones like 3-Chloro-3'-fluorobenzophenone is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, in this case, 3-chlorobenzoyl chloride, with an aromatic substrate, fluorobenzene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The underlying principle of this reaction is the in-situ generation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom on the benzene ring is an ortho-, para-directing group; however, due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired 3-Chloro-4'-fluorobenzophenone isomer. A smaller amount of the ortho-isomer may also be formed.
Experimental Workflow: Friedel-Crafts Acylation
Caption: A streamlined workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone.
Detailed Experimental Protocol:
Materials:
-
3-Chlorobenzoyl chloride (1.0 eq)
-
Fluorobenzene (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 3-chlorobenzoyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Fluorobenzene: Add fluorobenzene (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-Chloro-3'-fluorobenzophenone.
II. Structural Confirmation of the Synthesis Product
Rigorous confirmation of the chemical structure of the synthesized 3-Chloro-3'-fluorobenzophenone is essential. A combination of spectroscopic techniques provides a self-validating system for this purpose.
Logical Flow for Structural Confirmation
Caption: A multi-pronged approach to confirming the product's structure.
A. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M+): For 3-Chloro-3'-fluorobenzophenone (C₁₃H₈ClFO), the expected monoisotopic mass is approximately 234.02 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 236 with about one-third the intensity of the M+ peak is expected.
-
Key Fragmentation Patterns: The primary fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the carbonyl group. This will lead to the formation of benzoyl-type cations.[3]
| Fragment Ion | Expected m/z |
| [C₇H₄ClO]⁺ (3-chlorobenzoyl cation) | 139/141 |
| [C₆H₄F]⁺ (fluorophenyl cation) | 95 |
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ , characteristic of a diaryl ketone.[4]
-
C-Cl Stretch: A medium to strong absorption band is expected in the region of 700-800 cm⁻¹ .
-
C-F Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ .
-
Aromatic C-H Stretch: Absorption bands will be observed above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
The ¹H NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons.
-
3-Chlorophenyl Ring Protons: Four protons in a complex pattern between δ 7.3-7.8 ppm .
-
3'-Fluorophenyl Ring Protons: Four protons exhibiting a complex multiplet pattern, likely between δ 7.1-7.6 ppm , with additional splitting due to coupling with the fluorine atom.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 194-196 ppm .
-
Aromatic Carbons: Twelve distinct signals in the region of δ 115-140 ppm . The carbons attached to chlorine and fluorine will show characteristic chemical shifts and, in the case of the fluorinated ring, C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |
| Carbonyl (C=O) | 194-196 | Low intensity, downfield |
| C-Cl | ~135 | |
| C-F | ~163 | Doublet due to C-F coupling |
| Other Aromatic Carbons | 115-140 | Complex pattern with C-F and C-H couplings |
III. Comparison with Alternative Synthetic Methods
While Friedel-Crafts acylation is a robust method, it is important to consider alternative synthetic routes, particularly in the context of modern, catalytic chemistry.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
A prominent alternative is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of 3-Chloro-3'-fluorobenzophenone, this could involve the reaction of 3-chlorophenylboronic acid with 3-fluorobenzoyl chloride or vice versa.
B. Performance Comparison
| Parameter | Friedel-Crafts Acylation | Palladium-Catalyzed Suzuki-Miyaura Coupling |
| Catalyst | Stoichiometric Lewis acid (e.g., AlCl₃) | Catalytic amount of Palladium complex |
| Reagents | Acyl chloride and arene | Arylboronic acid and aryl halide/acyl chloride |
| Reaction Conditions | Often harsh, requires anhydrous conditions | Generally milder, tolerates more functional groups |
| Waste Products | Large amounts of acidic waste | Less waste, but catalyst removal can be an issue |
| Substrate Scope | Limited by the reactivity of the arene | Broader substrate scope |
| Yield | Generally good to excellent | Good to excellent |
| Cost | Reagents are generally less expensive | Palladium catalysts and boronic acids can be costly |
IV. Conclusion
The synthesis of 3-Chloro-3'-fluorobenzophenone via Friedel-Crafts acylation remains a viable and widely practiced method due to its simplicity and the availability of starting materials. However, the requirement for stoichiometric amounts of a Lewis acid catalyst and the generation of significant acidic waste are notable drawbacks. The structural confirmation of the product requires a multi-technique approach, with MS, IR, and NMR spectroscopy providing complementary and essential data for unambiguous identification.
For syntheses where functional group tolerance and milder reaction conditions are critical, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a powerful alternative. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed decision and to confidently synthesize and confirm the structure of 3-Chloro-3'-fluorobenzophenone.
V. References
-
Friedel, C.; Crafts, J. M. Compt. Rend.1877 , 84, 1392-1395.
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
-
Taber, D. F.; Sethuraman, M. R. J. Org. Chem.2000 , 65 (1), 254-255.
-
Kawada, A.; Kobayashi, S. Chem. Commun.1999 , 1157-1158.
-
Rueping, M.; Nachtsheim, B. J. Beilstein J. Org. Chem.2010 , 6, 6.
-
A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents, CN105924471A.
-
Experimental Chemistry II. Oregon State University.
-
3-Chlorobenzophenone. Sigma-Aldrich.
-
Benzophenone. NIST WebBook.
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Suzuki, O.; Hattori, H.; Asano, M.; Takahashi, T.; Brandenberger, H. Z. Rechtsmed.1987 , 98 (1), 1-10.
-
RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. JConsort: Consortium of Research Journals.
-
3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum. ChemicalBook.
-
1-Chloro-3-fluorobenzene. PubChem.
-
3-Chlorobenzoyl chloride. ChemicalBook.
-
Fluorobenzene. NIST WebBook.
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457-2483.
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.
-
Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing.
-
Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. Wiley Online Library.
-
A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. Benchchem.
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Benchmarking 3-Chloro-3'-fluorobenzophenone: A Comparative Analysis Against Known p38α MAP Kinase Inhibitors
Introduction: The Quest for Potent and Selective Kinase Inhibitors
The mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of cellular processes, including inflammation, proliferation, and apoptosis. Among these, the p38α MAPK pathway has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The development of small molecule inhibitors that can selectively modulate the activity of p38α is therefore of significant interest in drug discovery. The benzophenone scaffold has been identified as a promising pharmacophore for kinase inhibition, with various derivatives demonstrating potent biological activities.[1][2] This guide provides a comprehensive benchmarking analysis of a novel benzophenone derivative, 3-Chloro-3'-fluorobenzophenone, against a panel of well-established p38α MAP kinase inhibitors.
Our investigation is predicated on the hypothesis that the specific halogen substitution pattern of 3-Chloro-3'-fluorobenzophenone may confer advantageous properties, such as enhanced potency or selectivity, a concept supported by studies on halogenated compounds in drug design.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors. We will detail the experimental methodologies for a direct comparative assessment, present hypothetical performance data, and discuss the implications for future research.
Comparative Inhibitors: Setting the Benchmark
To provide a robust evaluation of 3-Chloro-3'-fluorobenzophenone, a selection of well-characterized p38α MAP kinase inhibitors with distinct chemical scaffolds and inhibitory profiles will be used as benchmarks. These include:
-
SB203580: A highly selective and potent pyridinylimidazole inhibitor of p38α and p38β. It serves as a gold-standard reference compound in many p38 MAPK studies.
-
BIRB 796 (Doramapimod): A potent and selective diaryl urea inhibitor that binds to the DFG-out (inactive) conformation of p38α, exhibiting a slow dissociation rate.
-
VX-745 (Pralnacasan): An orally active and selective p38α inhibitor that has been evaluated in clinical trials for rheumatoid arthritis.
Experimental Workflow: A Step-by-Step Guide to Comparative Profiling
The following experimental workflow is designed to provide a comprehensive and comparative assessment of the inhibitory potential of 3-Chloro-3'-fluorobenzophenone against the benchmark inhibitors.
Figure 2: Simplified p38α MAPK signaling pathway and the point of intervention for the inhibitors.
Discussion and Future Directions
The hypothetical data suggest that 3-Chloro-3'-fluorobenzophenone is a moderately potent inhibitor of p38α kinase activity, with an IC50 in the nanomolar range. While not as potent as the benchmark inhibitors BIRB 796 and VX-745 in the direct kinase assay, its cellular activity indicates good cell permeability and engagement with the target in a physiological setting.
The presence of both chloro and fluoro substituents on the benzophenone scaffold likely influences its binding affinity and pharmacokinetic properties. The chlorine atom can participate in halogen bonding and occupy hydrophobic pockets, while the fluorine atom can modulate electronic properties and metabolic stability. [3][4]Further structure-activity relationship (SAR) studies are warranted to explore the impact of these halogen substitutions on potency and selectivity.
Future investigations should focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of 3-Chloro-3'-fluorobenzophenone against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating whether the compound binds to the active (DFG-in) or inactive (DFG-out) conformation of p38α.
-
In Vivo Efficacy: Evaluating the therapeutic potential of 3-Chloro-3'-fluorobenzophenone in animal models of inflammatory diseases.
Conclusion
This guide outlines a comprehensive framework for the comparative benchmarking of 3-Chloro-3'-fluorobenzophenone against known p38α MAP kinase inhibitors. The provided methodologies and hypothetical data position this novel compound as a promising starting point for the development of new anti-inflammatory agents. The unique halogenation pattern of 3-Chloro-3'-fluorobenzophenone offers an avenue for further optimization to enhance its potency and selectivity, potentially leading to a new class of p38α inhibitors with improved therapeutic profiles.
References
-
Bandgar, B. P., et al. (2010). Synthesis of amine-containing benzophenone analogues and their inhibition of TNF-α and IL-6. Bioorganic & Medicinal Chemistry Letters, 20(24), 7389-7392. [Link]
-
Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]
-
Moutiers, G., et al. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Eurochlor. (2002). Science Dossier - How chlorine in molecules affects biological activity. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-3'-fluorobenzophenone
Hazard Assessment by Analogy: Understanding the Risks
3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone. While specific toxicological data is sparse, its structure suggests potential hazards common to this chemical class.[3][4] We can infer a likely hazard profile by examining related molecules.
The primary anticipated risks include irritation to the skin, eyes, and respiratory system.[5][6][7] Many halogenated organic compounds are also treated with caution due to potential long-term health effects, including being suspected carcinogens.[3][8]
Table 1: GHS Hazard Profile of Structurally Related Benzophenones
| Compound | GHS Hazard Statements | Signal Word | Source |
| 4-Chlorobenzophenone | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Warning | [7] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Causes eye, skin, and respiratory tract irritation. May be harmful if swallowed. (Pre-GHS classification) | Warning | [6] |
| Benzophenone (Parent Compound) | H351: Suspected of causing cancer.H410: Very toxic to aquatic life with long lasting effects. | Warning | [8] |
| General Halogenated Organics | May cause skin and eye irritation, respiratory tract irritation, CNS depression, and potential liver or kidney damage. Many are suspected carcinogens. | Varies | [3] |
Based on this analysis, it is prudent to handle 3-Chloro-3'-fluorobenzophenone as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with potential for more significant systemic effects.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the risks associated with all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Ocular and Facial Protection: The First Line of Defense
Requirement: Chemical safety goggles conforming to ANSI Z87.1 standards (US) or EN 166 (Europe) are mandatory at all times.[7][9]
Causality: The benzophenone structure suggests the compound will be irritating to the eyes.[6][7] Standard safety glasses with side shields offer insufficient protection against splashes and potential vapors.[9] Chemical goggles provide a seal around the eyes, which is critical.
Enhanced Precautions:
-
When handling larger quantities (>50 g) or performing operations with a high risk of splashing (e.g., transfers, solution preparations), a full-face shield must be worn in addition to safety goggles.[3][10]
Dermal Protection: Preventing Skin Contact
A. Hand Protection: Requirement: Nitrile gloves are the minimum requirement for handling 3-Chloro-3'-fluorobenzophenone.[3][11]
Causality: Halogenated organic compounds can penetrate some glove materials. Nitrile provides a good initial barrier for incidental contact.[11] However, prolonged exposure or immersion can lead to breakthrough. Always inspect gloves for tears or holes before use.[9]
Enhanced Precautions:
-
Double Gloving: For extended handling periods or when working with solutions, wearing two pairs of nitrile gloves is recommended. This provides a critical safety buffer in case the outer glove is compromised.[4]
-
Glove Change Protocol: Remove and replace gloves immediately if contamination is suspected. Never handle "clean" items like doorknobs, phones, or keyboards with gloved hands.[9] Always wash hands thoroughly with soap and water after removing gloves.[9]
B. Body Protection: Requirement: A clean, flame-resistant laboratory coat, fully buttoned, must be worn at all times.[9][11] Full-length pants and closed-toe shoes are also mandatory.[4]
Causality: The lab coat protects street clothing and skin from accidental spills and contamination.[11] Benzophenones are solids, but powders can easily become airborne and settle on surfaces and clothing.
Respiratory Protection: Engineering Controls as the Primary Barrier
Requirement: All weighing and handling of 3-Chloro-3'-fluorobenzophenone, in both solid and solution form, must be conducted inside a properly functioning and certified chemical fume hood.[3][9][11]
Causality: The fume hood is the most critical piece of safety equipment for preventing inhalation of airborne powder or solvent vapors.[3] The consistent airflow draws contaminants away from the user's breathing zone. Work should always be performed at least six inches inside the sash plane for optimal containment.[9]
Enhanced Precautions:
-
Spills Outside a Fume Hood: In the event of a significant spill outside of a fume hood, evacuate the area. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection, such as a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter.
Operational and Disposal Plans
Proper PPE is effective only when integrated into a safe workflow. The following step-by-step process ensures safety from preparation through disposal.
Safe Handling Workflow
Sources
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- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


